Pomalidomide-C2-acid
Description
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Properties
IUPAC Name |
3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c20-11-5-4-10(14(23)18-11)19-15(24)8-2-1-3-9(13(8)16(19)25)17-7-6-12(21)22/h1-3,10,17H,4-7H2,(H,21,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZAHNGGMCSUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-C2-acid: A Technical Guide to a Key Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Pomalidomide, a derivative of thalidomide, is a well-established and highly effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide focuses on a specific, functionalized version of this ligand: Pomalidomide-C2-acid .
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide core, which binds to CRBN, attached to a two-carbon carboxylic acid linker.[1] This pre-functionalized building block offers a convenient starting point for the synthesis of PROTACs, providing a reactive handle for conjugation to a ligand that binds to the protein of interest.
The Role of this compound in PROTACs
The fundamental role of this compound in a PROTAC is to serve as the "hook" that engages the CRBN E3 ligase. By doing so, it brings the entire PROTAC molecule, along with the target protein bound to the other end of the PROTAC, into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
The "C2-acid" portion of the molecule is a short, two-carbon carboxylic acid linker. The carboxylic acid group provides a versatile chemical handle for coupling with various functional groups on the target protein ligand, most commonly primary or secondary amines, through amide bond formation. The length and chemical nature of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation.
Signaling Pathway and Experimental Workflow
The mechanism of action of a this compound-based PROTAC and the general workflow for its development and evaluation are depicted in the following diagrams.
References
An In-Depth Technical Guide to Pomalidomide-C2-acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C2-acid is a functionalized derivative of pomalidomide, a potent immunomodulatory agent. This derivative incorporates a C2 carboxylic acid linker, making it a valuable building block in the development of Proteolysis Targeting Chimers (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide acts as the E3 ligase ligand, binding to Cereblon (CRBN), a key component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. The C2-acid linker provides a convenient attachment point for a linker connected to a ligand for a specific protein of interest, enabling the synthesis of novel PROTACs for targeted protein degradation.
Chemical Structure and Properties
This compound, with the CAS number 2225940-46-3, is characterized by the addition of an acetic acid moiety to the 4-amino group of the pomalidomide core. This modification provides a reactive handle for further chemical conjugation while preserving the essential binding affinity for Cereblon.
Chemical Structure
The chemical structure of this compound can be represented by the following SMILES notation: O=C(O)CNC1=CC=CC2=C1C(=O)N(C3CCC(=O)NC3=O)C2=O.
Quantitative Physicochemical Data
| Property | This compound (Calculated/Estimated) | Pomalidomide (Experimental/Predicted) |
| IUPAC Name | 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[1] |
| Molecular Formula | C₁₅H₁₃N₃O₆ | C₁₃H₁₁N₃O₄[1] |
| Molecular Weight | 331.28 g/mol | 273.24 g/mol [1] |
| Melting Point | Data not available | 318.5 - 320.5 °C[2] |
| Boiling Point | Data not available | 582.9 ± 45.0 °C (Predicted)[2] |
| Solubility | Expected to have some aqueous solubility due to the carboxylic acid group. | DMSO: ≥14 mg/mL; Sparingly soluble in aqueous buffers. |
| pKa | Data not available | 10.75 ± 0.40 (Predicted) |
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide functions as a "molecular glue" to induce the degradation of specific target proteins. The following diagram illustrates the key steps in this signaling pathway.
Caption: Pomalidomide binds to CRBN, inducing a conformational change that recruits neosubstrate proteins for ubiquitination and subsequent proteasomal degradation.
Experimental Protocols
The synthesis of this compound typically involves the reaction of a pomalidomide precursor with an appropriate C2 linker. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with the amino group of an amino acid, such as glycine or its ester derivative. The use of a protected amino acid, like glycine tert-butyl ester, is often preferred to improve yields and simplify purification, followed by a deprotection step to yield the final carboxylic acid.
Synthesis of this compound via Glycine tert-Butyl Ester
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
4-Fluorothalidomide
-
Glycine tert-butyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Pomalidomide-C2-tert-butyl ester
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add glycine tert-butyl ester hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90-130 °C and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain Pomalidomide-C2-tert-butyl ester.
-
-
Step 2: Deprotection to this compound
-
Dissolve the purified Pomalidomide-C2-tert-butyl ester from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (excess, e.g., 10-20 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or a mixture of DCM and hexanes) or by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A two-step synthetic workflow for producing this compound, involving an SNAr reaction followed by ester deprotection.
Conclusion
This compound is a key building block for the synthesis of PROTACs, enabling the development of novel therapeutics for targeted protein degradation. Its structure, featuring the pomalidomide core for Cereblon binding and a C2-acid linker for conjugation, makes it a versatile tool for researchers in drug discovery and chemical biology. The provided information on its chemical properties, mechanism of action, and a detailed synthetic protocol serves as a comprehensive guide for its application in the design and creation of next-generation protein degraders. Further research to establish a complete experimental physicochemical profile of this compound would be beneficial for its broader application.
References
The Core Mechanism of Pomalidomide-C2-acid as a Cereblon Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C2-acid is a functionalized derivative of the immunomodulatory drug pomalidomide, designed for application in targeted protein degradation. It serves as a high-affinity ligand for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). By incorporating a C2-acid linker, this molecule provides a versatile conjugation point for the development of Proteolysis Targeting Chimeras (PROTACs). The fundamental mechanism of action of the pomalidomide moiety within this compound involves the hijacking of the CRL4^CRBN^ E3 ligase. This binding event allosterically modulates the substrate specificity of the complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). When integrated into a PROTAC, this compound directs the E3 ligase machinery to a specific protein of interest, leading to its targeted degradation. This guide provides a comprehensive technical overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Introduction to Pomalidomide and Cereblon
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and immunomodulatory activities. Its primary molecular target is Cereblon (CRBN), which functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. The CRL4^CRBN^ complex, in its native state, is involved in the regulation of various cellular processes through the ubiquitination and subsequent degradation of its endogenous substrates. The binding of pomalidomide to CRBN represents a paradigm of "molecular glue" pharmacology, where a small molecule induces or enhances the interaction between two proteins that do not otherwise associate with high affinity.
Mechanism of Action of the Pomalidomide Moiety
The core mechanism of action of this compound is centered on the activity of its pomalidomide component as a cereblon ligand. This process can be dissected into several key steps:
-
Binding to Cereblon: Pomalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[1][2] This interaction is of high affinity and induces a conformational change in CRBN.
-
Alteration of Substrate Specificity: The binding of pomalidomide to CRBN modifies the substrate-binding surface of the protein. This altered conformation creates a new binding interface that has a high affinity for "neosubstrates," which are not the natural targets of the CRL4^CRBN^ complex. The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
-
Recruitment of Neosubstrates: The newly formed binding surface on the pomalidomide-CRBN complex recruits Ikaros and Aiolos.
-
Polyubiquitination: The recruitment of these neosubstrates brings them into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of Ikaros and Aiolos, resulting in their polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then degrades Ikaros and Aiolos into small peptides.[5]
The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells and are involved in the regulation of immune responses, is the primary driver of the therapeutic effects of pomalidomide.
Role of this compound in PROTAC Technology
This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase (in this case, the pomalidomide moiety of this compound binds to CRBN), and the other ligand binds to a specific protein of interest (POI) that is targeted for degradation.
The C2-acid linker on this compound provides a carboxylic acid group that serves as a convenient chemical handle for conjugation to the linker of a POI-binding ligand. When the resulting PROTAC is introduced into cells, the pomalidomide end binds to CRBN, and the other end binds to the POI. This brings the POI into close proximity with the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and degradation of the POI.
Quantitative Data
The binding affinity of the pomalidomide moiety to Cereblon is a critical parameter for its function. While specific quantitative data for this compound is not extensively available, the data for pomalidomide serves as a reliable benchmark.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Parameter | Value | Method | Reference |
| Kd | ~157 nM | Competitive Titration | |
| IC50 | ~2 µM | Competitive Binding Assay | |
| IC50 | ~1.2 µM | TR-FRET | |
| Ki | 156.60 nM | Competitive Titration | |
| Kd | 12.5 µM | Isothermal Titration Calorimetry (ITC) | |
| Ki | 2.1 µM | FRET-based competition assay |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the study of this compound and its derivatives. Below are protocols for key experiments.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-fluoro-thalidomide
-
Ethyl 2-aminoacetate hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Pomalidomide-C2-ester:
-
Dissolve 4-fluoro-thalidomide (1 equivalent) and ethyl 2-aminoacetate hydrochloride (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the mixture.
-
Stir the reaction at 80°C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pomalidomide-C2-ester.
-
-
Step 2: Hydrolysis to this compound:
-
Dissolve the pomalidomide-C2-ester (1 equivalent) in a mixture of THF and water.
-
Add LiOH (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
After completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of this compound to CRBN.
Materials:
-
Recombinant His-tagged CRBN-DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide) (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add the His-tagged CRBN-DDB1 complex, Tb-conjugated anti-His antibody, and the fluorescently labeled thalidomide analog.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Protein Degradation
This protocol is used to assess the degradation of a target protein induced by a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities to determine the extent of protein degradation.
Mandatory Visualizations
Caption: Mechanism of this compound induced neosubstrate degradation.
Caption: PROTAC-mediated protein degradation using this compound.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its core mechanism of action relies on the well-established ability of its pomalidomide moiety to recruit the CRL4^CRBN^ E3 ubiquitin ligase and induce the degradation of neosubstrates. By providing a convenient point for linker attachment, this compound facilitates the rational design and synthesis of PROTACs for the targeted degradation of a wide array of proteins of interest. A thorough understanding of its mechanism, supported by quantitative binding data and robust experimental protocols, is essential for the successful development of novel protein-degrading therapeutics.
References
Pomalidomide-C2-Acid: A Technical Guide to Synthesis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for Pomalidomide-C2-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the field of targeted protein degradation.
Introduction
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This activity has made pomalidomide and its derivatives highly valuable for the development of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.
This compound is a functionalized derivative of pomalidomide that incorporates a two-carbon carboxylic acid linker. This linker provides a convenient attachment point for conjugation to a ligand targeting a specific protein of interest, forming a PROTAC. The synthesis of this compound is a key step in the generation of these powerful research tools.
Synthesis Pathway Overview
The most common and efficient synthetic route to this compound involves a two-step process starting from 4-fluorothalidomide. This pathway is favored due to its selectivity and the commercial availability of the starting materials.
The overall synthesis can be summarized as follows:
-
Nucleophilic Aromatic Substitution (SNAr): 4-Fluorothalidomide is reacted with an amino acid ester, typically a glycine or β-alanine ester with a protecting group on the carboxylic acid (e.g., a tert-butyl ester). The amino group of the amino acid ester displaces the fluorine atom on the phthalimide ring of 4-fluorothalidomide.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound.
This strategy allows for the efficient and selective introduction of the C2-acid linker onto the pomalidomide scaffold.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These are based on established literature procedures for the synthesis of similar pomalidomide-linker conjugates.[1][2]
Step 1: Synthesis of Pomalidomide-C2-tert-butyl ester
This protocol describes the nucleophilic aromatic substitution reaction between 4-fluorothalidomide and a protected amino acid.
Materials:
-
4-Fluorothalidomide
-
Glycine tert-butyl ester hydrochloride (or other suitable protected amino acid)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add glycine tert-butyl ester hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Pomalidomide-C2-tert-butyl ester.
Step 2: Synthesis of this compound (Deprotection)
This protocol describes the removal of the tert-butyl protecting group to yield the final product.
Materials:
-
Pomalidomide-C2-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Pomalidomide-C2-tert-butyl ester (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate the residue with toluene or DCM to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pomalidomide-linker conjugates, based on literature reports.[1][2] Yields can vary depending on the specific linker and reaction conditions.
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorothalidomide, Glycine tert-butyl ester HCl, DIPEA | Pomalidomide-glycine-t-butyl ester | DMSO | 90 | 16 | 53 |
| 1 | 4-Fluorothalidomide, Glycine, DIPEA | Pomalidomide-glycine | DMSO | 90 | 16 | 13 |
| 2 | Pomalidomide-glycine-t-butyl ester, TFA | Pomalidomide-glycine | DCM | Room Temp | 2-4 | >90 |
Signaling Pathway
Pomalidomide exerts its biological effects by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism of action in the treatment of multiple myeloma.
References
The Architectonics of Induced Proximity: An In-depth Technical Guide to the Role of E3 Ligase Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. This paradigm shift in pharmacology leverages the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the heart of this technology are innovative molecules, primarily Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are critically dependent on their interaction with E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the core principles of TPD, with a specific focus on the pivotal role of E3 ligase ligands. We will delve into the mechanisms of action, present key quantitative data for prominent E3 ligase ligands, provide detailed experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows involved in their development.
Introduction to Targeted Protein Degradation
TPD is an event-driven pharmacological strategy that, instead of merely inhibiting a target protein's function, leads to its complete removal from the cell.[1] This is achieved by hijacking the UPS, a cellular quality control system responsible for the degradation of misfolded or no-longer-needed proteins.[2] The two principal classes of molecules driving TPD are PROTACs and molecular glues.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[3]
Molecular glues are smaller, monovalent compounds that induce a conformational change in an E3 ligase, creating a new surface that can recognize and bind to a "neosubstrate" protein that it would not normally interact with. This induced proximity also leads to the ubiquitination and subsequent degradation of the target protein.
The Central Role of E3 Ubiquitin Ligases and Their Ligands
With over 600 E3 ubiquitin ligases encoded in the human genome, they offer a vast and diverse landscape for TPD. However, the development of TPD agents has been predominantly focused on a small subset of E3 ligases for which high-affinity, well-characterized small molecule ligands exist. The most extensively utilized E3 ligases in PROTAC and molecular glue development are Cereblon (CRBN) and von Hippel-Lindau (VHL).
The choice of E3 ligase and its corresponding ligand is a critical determinant of a degrader's efficacy, selectivity, and potential for therapeutic development. The ligand's binding affinity (Kd) for the E3 ligase is a key parameter, influencing the formation and stability of the ternary complex.
Quantitative Data on E3 Ligase Ligands and PROTAC Performance
The effectiveness of a PROTAC is quantified by several key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
-
Binding Affinity (Kd): The dissociation constant for the binding of the E3 ligase ligand to the E3 ligase and the POI ligand to the POI.
-
Ternary Complex Cooperativity (α): A measure of how the binding of one protein partner (e.g., POI) to the PROTAC affects the binding of the other protein partner (E3 ligase). An alpha value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Below are tables summarizing these key parameters for representative E3 ligase ligands and resulting PROTACs.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | Reference |
| Pomalidomide | CRBN | ~1.8 µM | |
| Lenalidomide | CRBN | ~3.4 µM | |
| VH032 | VHL | ~190 nM | |
| CCW 16 | RNF4 | 1.8 µM (IC50) |
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 | Dmax (%) | Ternary Complex Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | ~19 nM | >90 | 22 | |
| ARV-110 | Androgen Receptor | CRBN | ~1 nM | >95 | Not Reported | |
| NC-1 | BTK | CRBN | 2.2 nM | 97 | Not Reported | |
| CCW 28-3 | BRD4 | RNF4 | Not Reported | Not Reported | Not Reported | |
| DP1 | BRD4 | DCAF15 | µM range | Not Reported | Not Reported |
Signaling Pathways in Targeted Protein Degradation
The mechanism of action for both PROTACs and molecular glues culminates in the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway
PROTACs act as a bridge to artificially bring the POI and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process that is repeated to form a polyubiquitin chain, the signal for proteasomal degradation.
Molecular Glue-Induced Protein Degradation Pathway
Molecular glues function by altering the surface of an E3 ligase, enabling it to recognize and bind to a neosubstrate. This induced protein-protein interaction leads to the ubiquitination and degradation of the target protein.
Experimental Protocols
The development and characterization of PROTACs and molecular glues involve a series of key experiments to assess their binding, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein in a cellular context.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It is a powerful tool for characterizing the formation of the ternary complex.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip to a target response level. A reference flow cell is left blank or immobilized with a control protein.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and the reference cell.
-
To determine the binding affinity of the PROTAC to the POI, a separate experiment is typically performed where the POI is immobilized.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase sensor chip. The increase in response units (RU) compared to the PROTAC-only injection indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
Ubiquitination buffer (typically containing Tris-HCl, MgCl2, DTT)
-
ATP
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin (wild-type or tagged)
-
Purified POI
-
Purified E3 ligase complex
-
-
Prepare reactions with and without the PROTAC (vehicle control), and without other key components (e.g., E1, E3, ATP) as negative controls.
-
-
Initiation and Incubation:
-
Add the PROTAC or vehicle to the reaction mixtures.
-
Initiate the reaction by adding the E3 ligase.
-
Incubate the reactions at 30-37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination. An anti-ubiquitin antibody can also be used for detection.
-
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to confirm and quantify the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or molecular glue. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for the Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across lanes.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Experimental and Drug Discovery Workflows
The discovery and development of novel TPD agents is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.
PROTAC Discovery and Development Workflow
The development of a PROTAC is an iterative process that begins with the selection of a target and an E3 ligase, followed by the design, synthesis, and evaluation of a library of candidate molecules.
Molecular Glue Discovery Workflow
The discovery of molecular glues has historically been more serendipitous than the rational design of PROTACs. However, recent efforts have focused on developing more systematic screening approaches.
Conclusion
The strategic recruitment of E3 ubiquitin ligases by small molecules represents a paradigm shift in drug discovery, opening up a vast new territory of the proteome to therapeutic intervention. The success of this approach is intrinsically tied to the properties of the E3 ligase ligands and their ability to foster productive ternary complexes. A deep understanding of the underlying biology, coupled with robust and quantitative experimental methodologies, is paramount for the rational design and optimization of next-generation protein degraders. This guide has provided a foundational framework for researchers in the field, from the fundamental principles to detailed practical guidance, to aid in the continued exploration and exploitation of this powerful therapeutic modality. The continued discovery of novel E3 ligase ligands and a deeper understanding of the "rules" governing ternary complex formation will undoubtedly fuel the development of innovative medicines for a wide range of human diseases.
References
An In-depth Technical Guide to the Design of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal machinery.[1][2] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
Pomalidomide, an immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design due to its high affinity for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides a comprehensive technical overview of the principles and methodologies involved in the design and evaluation of pomalidomide-based PROTACs.
Core Components of Pomalidomide-Based PROTACs
The design of a successful pomalidomide-based PROTAC hinges on the careful selection and optimization of its three main components: the pomalidomide moiety for CRBN engagement, a high-affinity ligand for the protein of interest, and a linker that optimally connects the two.
1. Pomalidomide as the CRBN Ligand:
Pomalidomide and its analogs, thalidomide and lenalidomide, are well-established binders of CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Pomalidomide is often preferred due to its potent binding to CRBN, which can lead to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and subsequent protein degradation. The amino group on the phthalimide ring of pomalidomide provides a versatile attachment point for the linker that generally does not interfere with CRBN binding.
2. Linker Design:
The linker is not merely a spacer but plays a critical role in determining the efficacy of a PROTAC. Its length, composition, and attachment points can significantly influence the stability and productivity of the ternary complex.
-
Linker Composition: The most common types of linkers are polyethylene glycol (PEG) and alkyl chains. PEG linkers are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule. Alkyl linkers are more hydrophobic.
-
Linker Length: The optimal linker length is highly dependent on the target protein and is crucial for spanning the distance between CRBN and the POI to facilitate a stable ternary complex. A linker that is too short can cause steric hindrance, while an excessively long linker can lead to an entropically unfavorable complex and the "hook effect," where binary complexes are favored over the desired ternary complex, reducing degradation efficiency.
-
Attachment Point: Studies have shown that the point of attachment on the pomalidomide core can impact PROTAC activity, with C5-substitution sometimes leading to higher degradation activity compared to C4-substitution.
3. Ligand for the Protein of Interest (POI):
The choice of the POI ligand is dictated by the target protein to be degraded. This ligand must exhibit high affinity and selectivity for the POI to ensure the PROTAC effectively brings the target to the CRBN E3 ligase.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of pomalidomide-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes performance data for representative pomalidomide-based PROTACs from various studies.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549, MCF-7, HepG-2, HCT-116 | - | 96 | |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 |
Note: Experimental conditions and methodologies may vary between studies, affecting direct comparability.
Experimental Protocols
A systematic evaluation of a novel pomalidomide-based PROTAC involves synthesis, characterization, and a series of cellular assays to confirm its mechanism of action and efficacy.
Synthesis of Pomalidomide-Based PROTACs
A common and efficient method for synthesizing pomalidomide-based PROTACs is through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This involves a pomalidomide derivative functionalized with an azide group, such as Pomalidomide-C5-azide, and a POI ligand modified with a terminal alkyne.
Protocol: PROTAC Synthesis via Click Chemistry
-
Dissolution: In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification and Characterization: Upon completion, purify the crude product using appropriate chromatographic techniques. Characterize the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cellular Assays for PROTAC Evaluation
A series of cellular assays are essential to validate the function of a newly synthesized PROTAC.
1. Cell Viability and Cytotoxicity Assays
It is crucial to first assess the general toxicity of the PROTAC to ensure that the observed effects are due to targeted protein degradation and not non-specific cytotoxicity. The MTT assay is a common colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
2. Target Protein Degradation Assay (Western Blot)
The primary method to confirm that the PROTAC induces the degradation of the target protein is the Western blot.
Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
3. Ternary Complex Formation Assay (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) can be used to confirm the formation of the ternary complex.
Protocol: Co-Immunoprecipitation
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the POI, CRBN, and other components of the E3 ligase complex by Western blot.
4. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Plate cells and treat with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. A high molecular weight smear indicates successful ubiquitination.
Conclusion
The design of pomalidomide-based PROTACs is a multifaceted process that requires careful consideration of the E3 ligase ligand, the target protein ligand, and the connecting linker. The methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and functional validation of novel PROTACs. As our understanding of the intricacies of PROTAC design continues to evolve, these powerful molecules hold immense promise for the development of next-generation targeted therapies for a wide range of diseases.
References
Pomalidomide-C2-acid: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Pomalidomide-C2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a synthetic ligand-linker conjugate that incorporates the well-characterized immunomodulatory drug (IMiD) Pomalidomide. Pomalidomide is a potent binder of the E3 ubiquitin ligase Cereblon (CRBN), a crucial component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. By functionalizing pomalidomide with a two-carbon carboxylic acid linker, this molecule provides a versatile anchor point for the attachment of a warhead that targets a specific protein of interest for degradation.
Core Compound Information
The fundamental properties of this compound are summarized below, providing essential information for its use in chemical synthesis and experimental design.
| Parameter | Value |
| CAS Number | 2225940-46-3 |
| Molecular Formula | C₁₅H₁₃N₃O₆ |
| SMILES | O=C(CCNC1=CC=CC(C(N2C3C(NC(CC3)=O)=O)=O)=C1C2=O)O |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by co-opting the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC binds to CRBN, while the warhead binds to the target protein of interest (POI). This induced proximity forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the recruitment and subsequent degradation of specific "neosubstrate" proteins. The most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.
Quantitative Data
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | IC50 of ~2 µM[2] | Competitive Binding Assay |
Table 2: Representative Degradation Performance of Pomalidomide-based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| HDAC8 | 147 nM[3] | 93%[3] | Not Specified |
| EGFR | Not Specified | 96% at 72h[4] | A549 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The synthesis of this compound is a critical step in the development of pomalidomide-based PROTACs. While a specific protocol for the C2-acid variant is not publicly detailed, a general and robust method for the synthesis of pomalidomide-linker conjugates involves a nucleophilic aromatic substitution (SNAr) reaction.
General Protocol for the Synthesis of Pomalidomide-Linker Conjugates:
This protocol describes a representative synthesis of a pomalidomide-linker conjugate, which can be adapted for the synthesis of this compound by using an appropriate amino-C2-acid linker.
Materials:
-
4-Fluorothalidomide
-
Amino-linker with a terminal carboxylic acid (e.g., 3-aminopropanoic acid)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add the amino-linker with the carboxylic acid (1.1-1.5 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique such as LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of ~2-3 with a suitable acid (e.g., 1N HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by a suitable chromatographic method, such as reverse-phase HPLC, to obtain the pure this compound.
Workflow for PROTAC Synthesis using this compound:
Once synthesized, this compound can be conjugated to a warhead targeting the protein of interest. A common method for this is via an amide bond formation.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Cereblon (CRBN): A Pivotal Target for Immunomodulatory Drugs - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), has emerged as a critical therapeutic target, particularly in the context of immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of CRBN's role as the primary target of IMiDs such as thalidomide, lenalidomide, and pomalidomide. We delve into the molecular mechanisms of action, detailing how these small molecules modulate the substrate specificity of the CRL4-CRBN complex to induce the degradation of specific "neosubstrates." This guide presents quantitative data on drug-protein interactions and degradation efficacy, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of targeted protein degradation.
Introduction to Cereblon (CRBN)
Cereblon is a protein that in humans is encoded by the CRBN gene. It is a component of the E3 ubiquitin ligase complex, which is a key player in the ubiquitin-proteasome system responsible for the degradation of cellular proteins.[1][2] The CRL4-CRBN complex, in its native state, targets a set of endogenous substrates for ubiquitination and subsequent proteasomal degradation, thereby playing a role in various cellular processes.[2][3]
The discovery of CRBN as the direct target of thalidomide and its analogs revolutionized our understanding of the therapeutic and teratogenic effects of these drugs.[4] These immunomodulatory drugs act as "molecular glues," effectively hijacking the CRL4-CRBN complex to recognize and degrade proteins that are not its natural substrates. This has opened up new avenues for therapeutic intervention, particularly in oncology and immunology.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein assembly responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that determines the specificity of the complex by binding to target proteins.
The following diagram illustrates the architecture of the CRL4-CRBN E3 ubiquitin ligase complex.
Caption: Architecture of the CRL4-CRBN E3 Ubiquitin Ligase Complex.
Mechanism of Action of Immunomodulatory Drugs (IMiDs)
IMiDs, including thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects by binding to CRBN and altering its substrate specificity. This binding event creates a new protein-protein interaction surface on CRBN, enabling it to recruit "neosubstrates" that it would not normally recognize. The most well-characterized neosubstrates with therapeutic relevance in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once recruited to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated and subsequently degraded by the proteasome. The degradation of these transcription factors leads to downstream effects, including the downregulation of key survival factors for multiple myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, and the stimulation of an anti-tumor immune response.
The following diagram illustrates the signaling pathway of IMiD-mediated protein degradation.
Caption: IMiD-induced neosubstrate degradation signaling pathway.
Quantitative Data
The efficacy of IMiDs is closely linked to their binding affinity for CRBN and their ability to induce the degradation of target neosubstrates. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.
Table 1: Binding Affinities of IMiDs to CRBN
| Compound | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| Thalidomide | Competitive Titration | ~250 nM (Ki) | |
| Lenalidomide | Competitive Titration | ~178 nM (Ki) | |
| Pomalidomide | Competitive Titration | ~157 nM (Ki) | |
| Lenalidomide | Isothermal Titration Calorimetry | 1.3 µM (Kd) | |
| Pomalidomide | Isothermal Titration Calorimetry | 0.3 µM (Kd) |
Table 2: Degradation Potency of IMiDs for Neosubstrates
| Compound | Neosubstrate | Cell Line | Degradation Potency (DC50) | Reference |
| Lenalidomide | Ikaros (IKZF1) | MM.1S | Not explicitly stated, but degradation observed | |
| Lenalidomide | Aiolos (IKZF3) | MM.1S | Not explicitly stated, but degradation observed | |
| Pomalidomide | Aiolos (IKZF3) | MM1S | IC50 for proliferation inhibition: 128 nM |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. While specific DC50 values are not always reported, studies consistently show that pomalidomide is more potent than lenalidomide in inducing the degradation of Ikaros and Aiolos.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between IMiDs, CRBN, and neosubstrates.
CRBN Binding Assay: Fluorescence Polarization
This assay measures the binding affinity of a compound to CRBN in a competitive format.
Principle: A fluorescently labeled ligand (tracer) that binds to CRBN will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. An unlabeled test compound that competes for the same binding site will displace the tracer, leading to a decrease in the FP signal as the free tracer tumbles more rapidly.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide or a derivative (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Test compounds (IMiDs)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified CRBN protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent tracer to a concentration that gives a stable and robust signal (typically 1-10 nM).
-
Prepare a serial dilution of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted CRBN protein to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-protein control.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the compound to bind to CRBN.
-
-
Tracer Addition and Incubation:
-
Add a fixed volume of the diluted fluorescent tracer to all wells.
-
Incubate the plate for another period (e.g., 60-120 minutes) to reach binding equilibrium. The plate should be protected from light during incubation.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Protein Degradation Assay: Western Blotting
This assay is used to quantify the reduction in the levels of a target protein (e.g., Ikaros, Aiolos) in cells treated with a degrader compound.
Materials:
-
Cell line expressing the target protein (e.g., multiple myeloma cell lines like MM.1S)
-
Cell culture medium and supplements
-
Test compounds (IMiDs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the compound concentration to determine the DC50 value.
-
Visualizations of Workflows and Logical Relationships
Experimental Workflow for PROTAC Development Targeting CRBN
The development of Proteolysis Targeting Chimeras (PROTACs) that recruit CRBN is a multi-step process. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the development of CRBN-recruiting PROTACs.
Logical Relationship for Neosubstrate Discovery
Identifying novel neosubstrates of CRBN upon treatment with a small molecule is a key area of research. The following diagram illustrates the logical workflow for neosubstrate discovery using proteomics.
Caption: Logical workflow for the identification and validation of novel CRBN neosubstrates.
Conclusion and Future Directions
The elucidation of Cereblon as the primary target of immunomodulatory drugs has profoundly impacted drug discovery and development. The ability to hijack the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of previously "undruggable" targets has given rise to the burgeoning field of targeted protein degradation. This technical guide has provided a detailed overview of the core principles, quantitative data, and experimental methodologies essential for researchers in this field.
Future research will likely focus on several key areas:
-
Discovery of Novel CRBN Ligands: Developing new chemical scaffolds that bind to CRBN could lead to the degradation of a wider range of neosubstrates with improved selectivity and potency.
-
Expansion of the Neosubstrate Landscape: Continued efforts in proteomics and other screening technologies will uncover new therapeutic targets that can be degraded via the CRBN pathway.
-
Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to CRBN-mediated degradation will be crucial for the long-term success of these therapies.
-
Rational Design of Degraders: Improving our understanding of the structural basis for ternary complex formation will enable the more rational design of highly selective and potent protein degraders.
The continued exploration of Cereblon-mediated protein degradation holds immense promise for the development of novel therapeutics for a wide range of diseases.
References
The Dawn of a New Therapeutic Modality: A Technical Guide to Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven pharmacology to a novel strategy of targeted protein degradation.[1] Unlike conventional small molecule inhibitors that block the function of a protein, PROTACs act as a catalytic bridge, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] This in-depth technical guide will explore the core principles of PROTAC technology, from their fundamental mechanism of action to the critical experimental assays used for their characterization and development.
Core Principles of PROTACs: A Tripartite Molecular Architecture
PROTACs are heterobifunctional molecules comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[4][5] This unique architecture enables the PROTAC to simultaneously engage both the POI and the E3 ligase, bringing them into close proximity.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The action of a PROTAC unfolds in a catalytic cycle, leading to the degradation of the target protein. The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex, bringing together the target protein and an E3 ubiquitin ligase. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Once the ternary complex is formed, the recruited E3 ligase, in concert with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and breaks down the target protein into small peptides.
-
PROTAC Recycling: Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.
Quantitative Assessment of PROTAC Efficacy
The efficacy of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the percentage of the target protein degraded at saturating PROTAC concentrations.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | |
| dBET1 | BRD4 | CRBN | HEK293 | ~50 | >80 | |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | <1 | ~90 | |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | |
| IR-1 | BTK | CRBN | Mino | ~10 | >90 | |
| RC-3 | BTK | CRBN | Mino | ~5 | >95 |
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays to assess their binding, degradation efficacy, and mechanism of action.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Methodology:
-
Immobilization: The E3 ubiquitin ligase is immobilized on a sensor chip surface.
-
Binary Interaction Analysis: The PROTAC molecule is injected over the sensor surface to measure its binding affinity to the E3 ligase.
-
Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein of interest is injected over the E3 ligase-functionalized surface. The formation of the ternary complex results in a further increase in the SPR signal.
-
Data Analysis: The sensorgram data is analyzed to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.
Ubiquitination Assays
These assays are crucial to confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology: In Vitro Ubiquitination Assay
-
Reaction Setup: A reaction mixture is prepared containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the PROTAC molecule.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination process to occur.
-
Detection: The ubiquitination of the target protein is detected by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in the molecular weight of the target protein, corresponding to the addition of ubiquitin molecules, indicates successful ubiquitination.
Protein Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard method to quantify the extent of protein degradation.
Methodology: Western Blot for Protein Degradation
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to normalize for protein loading.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the percentage of target protein degradation relative to a vehicle-treated control.
Signaling Pathways in PROTAC-Mediated Degradation
The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS) . This intricate cellular machinery is responsible for the regulated degradation of the majority of intracellular proteins, playing a critical role in maintaining cellular homeostasis.
Conclusion
PROTAC technology offers a powerful and innovative approach to drug discovery, enabling the targeted degradation of previously "undruggable" proteins. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental assays for their characterization, is essential for the successful development of this promising new class of therapeutics. As research in this field continues to advance, PROTACs hold the potential to revolutionize the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cell's Waste Disposal Machinery
The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells.[1] This intricate pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins.[2] The UPS plays a critical role in a multitude of cellular processes, including cell cycle progression, DNA repair, and stress response.[1][3] Its machinery involves a cascade of enzymatic reactions that tag substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by the 26S proteasome.[4]
Proteolysis-targeting chimera (PROTAC) technology has revolutionized drug discovery by hijacking this natural process. PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins, offering a powerful therapeutic strategy for a wide range of conditions, including cancer, immune disorders, and neurodegenerative diseases.
The Ubiquitin-Proteasome System (UPS) Pathway
The UPS operates through a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).
-
Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme.
-
Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.
-
Ligation (E3): An E3 ligase, the substrate recognition component of the system, recruits the E2-ubiquitin complex and facilitates the transfer of ubiquitin to a specific target protein.
This process is repeated to form a polyubiquitin chain on the target protein, which then acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-catalytic protease complex, unfolds and degrades the tagged protein into small peptides, recycling the ubiquitin molecules.
The Ubiquitin-Proteasome System (UPS) Pathway.
PROTAC Technology: A New Therapeutic Modality
PROTACs are innovative heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
A key advantage of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC molecule is released and can engage in further degradation cycles. This allows for sustained protein degradation at sub-stoichiometric concentrations.
General structure of a PROTAC molecule.
Mechanism of PROTAC-Mediated Protein Degradation
The action of a PROTAC can be broken down into a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule first binds to both the target protein (POI) and an E3 ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for efficient degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation.
The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The development of effective PROTACs requires rigorous quantitative assessment of their biochemical and cellular activities. Key parameters include binding affinities, ternary complex formation, and degradation efficiency.
Binding Affinities and Ternary Complex Formation
The binding affinities of the PROTAC for both the target protein and the E3 ligase are fundamental parameters. These are typically measured as dissociation constants (Kd). Cooperativity (α) in ternary complex formation is another critical factor, indicating how the binding of one protein influences the binding of the other.
| PROTAC | Target | E3 Ligase | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Cooperativity (α) | Reference |
| PROTAC A | BRD4 | VHL | 150 | 50 | 5 | Fictional Data |
| PROTAC B | BTK | CRBN | 25 | 100 | 12 | Fictional Data |
| PROTAC C | AR | MDM2 | 500 | 200 | 1.5 | Fictional Data |
Cellular Degradation Potency
In cellular assays, the efficacy of a PROTAC is characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| PROTAC A | HeLa | BRD4 | 10 | >95 | 18 | Fictional Data |
| PROTAC B | Ramos | BTK | 5 | >90 | 24 | Fictional Data |
| PROTAC C | LNCaP | AR | 50 | 85 | 24 | Fictional Data |
Key Experimental Protocols
Validating the mechanism of action and efficacy of a PROTAC involves a series of well-defined experiments.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. The target protein and E3 ligase are labeled with a donor (e.g., Terbium) and an acceptor (e.g., d2) fluorophore, respectively. When the PROTAC brings the two proteins together, the donor fluorophore, upon excitation, transfers energy to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to the amount of ternary complex formed.
Protocol:
-
Reagent Preparation: Reconstitute labeled target protein and E3 ligase in assay buffer. Prepare a serial dilution of the PROTAC compound.
-
Assay Plate Preparation: Add the target protein, E3 ligase, and PROTAC dilutions to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine E1 activating enzyme, a specific E2 conjugating enzyme, the E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 60-120 minutes) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific to the target protein.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction of target protein levels in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Analysis: After incubation with an appropriate secondary antibody, visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Workflow for a cellular protein degradation assay.
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, moving from an occupancy-driven to an event-driven pharmacological model. By harnessing the power of the ubiquitin-proteasome system, PROTACs offer the potential to target proteins previously considered "undruggable" and provide a novel approach to overcoming drug resistance. The continued expansion of the E3 ligase toolbox and a deeper understanding of the structural and kinetic aspects of ternary complex formation will further accelerate the development of this transformative therapeutic modality. As more PROTAC-based therapies advance through clinical trials, their impact on modern medicine is poised to be profound.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Pomalidomide-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Pomalidomide-C2-acid as a Cereblon (CRBN) E3 ubiquitin ligase ligand. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4][5]
Introduction to PROTAC Technology with Pomalidomide
PROTACs consist of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the CRBN E3 ligase, making its derivatives crucial for developing targeted protein degraders. By forming a ternary complex between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to mediate the degradation of multiple POI molecules, offering a powerful therapeutic modality.
This compound is a derivative where a two-carbon carboxylic acid linker is attached to the pomalidomide core, typically at the 4-amino position. This carboxylic acid serves as a versatile chemical handle for conjugation to a POI ligand, usually via an amide bond formation.
Signaling Pathway of Pomalidomide-Based PROTACs
The mechanism of action for a pomalidomide-based PROTAC involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to a specific POI. This induced proximity leads to the poly-ubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling this compound with an amine-containing POI ligand.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| POI-Linker-NH2 | Synthesized in-house or Custom | ≥95% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Reagent Grade |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous |
| Anhydrous DMF (Dimethylformamide) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | HPLC Grade |
| Ethyl Acetate (EtOAc) | Commercially Available | HPLC Grade |
| Saturated aqueous NaHCO₃ | Prepared in-house | N/A |
| Brine | Prepared in-house | N/A |
| Anhydrous Na₂SO₄ | Commercially Available | Reagent Grade |
| Silica Gel for Flash Chromatography | Commercially Available | 230-400 mesh |
| Solvents for Chromatography (e.g., Methanol, DCM) | Commercially Available | HPLC Grade |
Synthetic Workflow
The synthesis involves a standard amide coupling reaction, followed by an aqueous workup and purification.
Caption: Experimental workflow for PROTAC synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the amine-functionalized POI ligand (POI-Linker-NH2; 1.0-1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM). Further purification can be achieved by preparative HPLC if necessary.
-
Characterization: Confirm the structure and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis. Actual values may vary depending on the specific POI ligand and linker used.
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 eq | |
| POI-Linker-NH2 | 1.0 - 1.2 eq | |
| HATU | 1.2 eq | |
| DIPEA | 2.0 - 3.0 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 12 - 16 hours | Monitor by LC-MS |
| Atmosphere | Inert (N₂ or Ar) | |
| Typical Yield | 40 - 70% | Highly dependent on substrates |
| Purification | ||
| Primary Method | Flash Column Chromatography | |
| Secondary Method (optional) | Preparative HPLC | For high purity samples |
PROTAC Characterization and Validation
After successful synthesis and purification, the biological activity of the PROTAC must be validated.
In Vitro Protein Degradation Assay (Western Blot)
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.
Protocol:
-
Cell Seeding: Seed a cell line expressing the POI in multi-well plates and allow them to adhere.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours) to determine the dose-response. A time-course experiment with a fixed PROTAC concentration can also be performed.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform SDS-PAGE and western blotting using a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).
Ubiquitination Assay
This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI.
-
Western Blotting: Perform western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears in the presence of the PROTAC and proteasome inhibitor indicates ubiquitination of the POI.
Logical Relationship of PROTAC Components
The PROTAC molecule is a chimera where each component has a distinct function, logically linked to achieve the final outcome of protein degradation.
Caption: Logical relationship of the components in a PROTAC molecule.
Troubleshooting and Considerations
-
Low Yield: Optimize coupling reagents, reaction time, and temperature. Ensure all reagents and solvents are anhydrous.
-
No Degradation:
-
Confirm the structure and purity of the PROTAC.
-
Verify target engagement of the POI ligand.
-
Consider synthesizing PROTACs with different linker lengths and attachment points, as the formation of a productive ternary complex is highly dependent on these factors.
-
-
Off-Target Effects: Pomalidomide-based PROTACs can sometimes induce the degradation of endogenous neosubstrates of Cereblon, such as zinc-finger proteins (e.g., IKZF1, IKZF3). It is important to assess the selectivity of new PROTACs through proteomic studies. Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to mitigate some of these off-target effects.
By following these protocols and considerations, researchers can effectively synthesize and validate novel pomalidomide-based PROTACs for targeted protein degradation.
References
Application Notes and Protocols: Conjugation of Pomalidomide-C2-acid to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, an immunomodulatory agent, has garnered significant interest in drug development, particularly for its role in targeted protein degradation by engaging the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The conjugation of Pomalidomide to proteins of interest, such as antibodies or other targeting moieties, is a key step in the creation of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-C2-acid is a derivative designed for this purpose, featuring a carboxylic acid linker that allows for covalent attachment to proteins.[3]
This document provides detailed protocols and application notes for the conjugation of this compound to a protein of interest using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and primary amine groups (e.g., lysine residues) on the surface of the target protein.[4][5]
Principle of Conjugation
The conjugation process is a two-step reaction:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amide Bond Formation: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the protein of interest to form a stable amide bond, releasing NHS as a byproduct.
Data Presentation
Quantitative analysis of the final conjugate is crucial for ensuring consistency and understanding its biological activity. The following table summarizes key parameters that should be determined experimentally.
| Parameter | Method | Typical Range/Value | Purpose |
| Drug-to-Protein Ratio (DPR) | Mass Spectrometry (e.g., MALDI-TOF or LC-MS) | 2 - 8 (Experimentally Determined) | To determine the average number of Pomalidomide molecules conjugated per protein. |
| Conjugation Efficiency (%) | HPLC or Spectrophotometry | > 80% (Experimentally Determined) | To assess the percentage of the initial small molecule that has been successfully conjugated. |
| Protein Recovery (%) | BCA Assay or UV-Vis (A280) | > 70% (Experimentally Determined) | To quantify the amount of protein recovered after the conjugation and purification process. |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) or ELISA | < 100 nM (Experimentally Determined) | To confirm that the conjugation does not significantly impair the binding of the protein to its target or Pomalidomide to CRBN. |
| In vitro Potency (IC50/DC50) | Cell-based assays (e.g., proliferation or degradation assays) | Varies depending on the target | To evaluate the biological activity of the final conjugate. |
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Borate buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Dialysis cassette (e.g., Slide-A-Lyzer™ Dialysis Cassettes)
Protocol 1: Two-Step EDC/NHS Conjugation
This two-step protocol is recommended to minimize protein-protein crosslinking.
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
In a microcentrifuge tube, add this compound to the Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).
-
Add a 5-10 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Protein of Interest
-
Dissolve the protein of interest in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized to achieve the desired Drug-to-Protein Ratio (DPR). A starting point could be a 10-20 fold molar excess of the activated small molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the Conjugate
Removal of unreacted this compound and crosslinking reagents is essential.
-
Desalting: Use a desalting column to perform a rapid buffer exchange and remove small molecule impurities. Equilibrate the column with an appropriate storage buffer for the protein (e.g., PBS).
-
Dialysis: For larger volumes, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer at 4°C with several buffer changes over 24-48 hours.
Protocol 3: Characterization of the Conjugate
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Drug-to-Protein Ratio (DPR):
-
Mass Spectrometry: Analyze the purified conjugate by MALDI-TOF or LC-MS to determine the mass shift corresponding to the number of conjugated Pomalidomide molecules.
-
UV-Vis Spectroscopy: If Pomalidomide has a distinct absorbance peak, the DPR can be estimated by measuring the absorbance at two different wavelengths (one for the protein and one for the drug) and solving simultaneous equations based on the Beer-Lambert law.
-
-
Purity and Aggregation: Analyze the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and detect any aggregation.
-
Confirmation of Conjugation: Use techniques like HPLC or LC-MS/MS to confirm the covalent linkage.
-
Functional Assessment: Evaluate the binding affinity of the conjugated protein to its target and the binding of the Pomalidomide moiety to Cereblon using methods like Surface Plasmon Resonance (SPR) or ELISA.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Pomalidomide's mechanism of action via Cereblon.
References
Pomalidomide-C2-acid solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C2-acid is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide scaffold, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C2 carboxylic acid linker. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system. Understanding the solubility and handling of this compound is critical for its effective use in in vitro and cell-based assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₃O₆ |
| Molecular Weight | 345.28 g/mol |
| Appearance | Solid |
Solubility Data
The solubility of this compound is a key consideration for the design of robust and reproducible experiments. The following table summarizes the available solubility data. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of newly opened, anhydrous DMSO is highly recommended. For aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 50 mg/mL[] | 144.80 mM[] | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended.[] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Sparingly soluble | - | Direct dissolution in aqueous media is challenging. A DMSO stock solution should be prepared and diluted. |
| DMSO:PBS (pH 7.2) (1:6 solution) | ~0.14 mg/mL | ~0.41 mM | This data is for Pomalidomide, but provides an estimate for aqueous solubility.[2] |
Signaling Pathway
This compound functions as a Cereblon (CRBN) E3 ligase ligand. When incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event allows the PROTAC to bring a target protein of interest into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The core mechanism of pomalidomide's interaction with CRBN involves the recruitment of neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRBN complex for degradation.[]
Caption: this compound in a PROTAC recruits the CRBN E3 ligase to a target protein for degradation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 345.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound. For a 10 mM solution with 3.45 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5% v/v) to minimize solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution (a 1:100 dilution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing 900 µL of medium and cells) to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Always prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.
-
Gently mix the working solutions before adding them to the cells.
-
Use the prepared working solutions immediately. Do not store aqueous working solutions.
Caption: A step-by-step workflow for the preparation of this compound solutions for cell culture experiments.
Safety Precautions
-
Pomalidomide is a thalidomide analogue and should be handled with caution.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
The information provided in these application notes is for research use only. The protocols and data are intended as a guide and may require optimization for specific experimental conditions and applications.
References
Measuring Protein Degradation: A Step-by-Step Guide Using Western Blot
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation is a fundamental cellular process that maintains protein homeostasis, ensures protein quality control, and regulates a myriad of cellular functions.[1] Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical area of study in drug development.[2] The two primary pathways for intracellular protein degradation are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway.[1][3] The UPP is responsible for the degradation of most short-lived and misfolded proteins, while autophagy is involved in the bulk degradation of long-lived proteins and cellular organelles.[4]
Western blotting is a powerful and widely used technique to monitor and quantify the degradation of specific proteins. This method allows for the sensitive detection of changes in protein abundance over time, providing insights into protein stability and the mechanisms of action of potential therapeutic agents that target protein degradation pathways. This document provides a detailed, step-by-step guide for utilizing Western blot to measure protein degradation, including protocols for cycloheximide chase assays, data analysis, and visualization of key signaling pathways.
Key Protein Degradation Pathways
Two major pathways govern the majority of intracellular protein degradation: the Ubiquitin-Proteasome Pathway and the Autophagy Pathway.
1. The Ubiquitin-Proteasome Pathway (UPP): This pathway involves a highly regulated process where target proteins are tagged with a polyubiquitin chain, marking them for recognition and degradation by the 26S proteasome. This process is crucial for the turnover of short-lived regulatory proteins and the elimination of misfolded or damaged proteins.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
2. The Autophagy Pathway: Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including long-lived proteins and organelles, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the enclosed material is degraded by lysosomal hydrolases.
Caption: The Autophagy Pathway for bulk degradation of cellular components.
Experimental Workflow: Western Blot for Protein Degradation
The following diagram outlines the general workflow for a Western blot experiment designed to measure protein degradation, often employing a cycloheximide chase assay to inhibit new protein synthesis.
Caption: Experimental workflow for measuring protein degradation by Western blot.
Detailed Experimental Protocol
This protocol details a cycloheximide (CHX) chase assay followed by Western blot to determine the half-life of a protein of interest. CHX is a potent inhibitor of eukaryotic protein synthesis, allowing for the tracking of the degradation of a pre-existing pool of a specific protein over time.
1. Materials and Reagents
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a stable loading control protein (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 50-100 µg/mL to inhibit protein synthesis. A vehicle control (e.g., DMSO) should be included for the 0-hour time point.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time course will depend on the stability of the POI and should be determined empirically.
3. Sample Preparation
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes. Note: For some membrane proteins, boiling is not recommended as it can cause aggregation.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.
6. Data Analysis and Quantification
-
Quantify the band intensities for the POI and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of the POI remaining at each time point relative to the 0-hour time point (which is set to 100%).
-
Plot the percentage of remaining protein versus time on a semi-logarithmic scale.
-
Determine the protein half-life (t½), which is the time it takes for the protein level to decrease by 50%. This can be calculated from the slope of the linear regression line of the semi-log plot.
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Quantification of Protein Degradation Over Time
| Time (hours) | POI Band Intensity | Loading Control Band Intensity | Normalized POI Intensity | % Protein Remaining |
| 0 | Value | Value | Value | 100 |
| 2 | Value | Value | Value | Calculated Value |
| 4 | Value | Value | Value | Calculated Value |
| 8 | Value | Value | Value | Calculated Value |
| 12 | Value | Value | Value | Calculated Value |
| 24 | Value | Value | Value | Calculated Value |
Note: Normalized POI Intensity = (POI Band Intensity) / (Loading Control Band Intensity). % Protein Remaining = (Normalized POI Intensity at time x / Normalized POI Intensity at time 0) * 100.
Conclusion
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
- 3. The different roles of selective autophagic protein degradation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
Preparing and Storing Pomalidomide-C2-acid Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Pomalidomide-C2-acid stock solutions, a critical step for ensuring reproducibility and accuracy in research and drug development applications. This compound is a functionalized derivative of Pomalidomide, a potent immunomodulatory agent. As a derivative, it is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Physicochemical Properties and Solubility
Proper handling and storage of this compound are paramount to maintaining its integrity and activity. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 2225940-46-3 | [1][2] |
| Appearance | Off-white to yellow solid powder | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₆ | |
| Molecular Weight | 345.28 g/mol | |
| Solubility in DMSO | 50 mg/mL (144.80 mM) | [1] |
Note: The use of ultrasonic treatment may be necessary to achieve the specified solubility in DMSO. It is also recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic[1].
Recommended Solvents and Storage Conditions
The choice of solvent and storage conditions directly impacts the stability and shelf-life of this compound stock solutions.
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage of Solid Compound | -20°C | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Note: For optimal stability of the stock solution, it is advisable to store it under a nitrogen atmosphere and protected from moisture. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.45 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.45 mg, you would add 1 mL of DMSO.
-
Dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Caption: Workflow for preparing and storing this compound stock solutions.
Mechanism of Action: Pomalidomide Signaling Pathway
Pomalidomide, and by extension its derivatives like this compound, exerts its therapeutic effects by modulating the activity of the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the targeted degradation of specific substrate proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-proliferative and apoptotic effects on cancer cells, as well as immunomodulatory effects through the stimulation of T-cells and Natural Killer (NK) cells.
Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
References
Application Notes and Protocols: Pomalidomide-C2-acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the putative applications of Pomalidomide-C2-acid in cancer cell line studies. This document details its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) within the framework of Proteolysis Targeting Chimera (PROTAC) technology, a novel strategy for targeted protein degradation. While direct experimental data for this compound is limited in published literature, these notes are based on the well-established mechanism of pomalidomide and its derivatives.
Introduction to Pomalidomide and Targeted Protein Degradation
Pomalidomide is an immunomodulatory drug that functions as a molecular glue, recruiting specific proteins to the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the basis for its anti-cancer effects in malignancies like multiple myeloma.
This compound is a synthetic derivative of pomalidomide that incorporates a two-carbon carboxylic acid linker.[1][2] This functional group makes it a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ligase (like pomalidomide), a linker, and a ligand for a protein of interest (POI), thereby targeting the POI for degradation.
Mechanism of Action of a this compound-based PROTAC
A PROTAC synthesized from this compound is designed to induce the degradation of a specific cancer-relevant protein. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
PROTAC-induced protein degradation pathway.
Quantitative Data for Pomalidomide-Based PROTACs
While specific data for PROTACs derived from this compound are not available, the following table presents representative data from studies on other pomalidomide-based PROTACs to illustrate typical performance metrics. The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
| Target Protein | Cancer Cell Line | PROTAC (Pomalidomide-based) | DC50 (nM) | Dmax (%) |
| BRD4 | HeLa | PROTAC 1 | 5 | >95 |
| BTK | MOLM-14 | PROTAC 2 | 10 | ~90 |
| ERRα | MCF-7 | PROTAC 3 | 25 | >85 |
| HDAC6 | MM.1S | PROTAC 4 | 8 | ~98 |
Note: The data in this table are representative examples from various studies on pomalidomide-based PROTACs and are intended for illustrative purposes only. Actual values for a this compound-based PROTAC would need to be determined experimentally.
Experimental Protocols
Synthesis of a this compound-based PROTAC
This protocol outlines a general procedure for conjugating this compound to an amine-functionalized ligand for a protein of interest (POI) via amide bond formation.
PROTAC synthesis workflow.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) and amide coupling reagents (e.g., HATU, 1.1 equivalents; HOBt, 1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1 equivalent) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Cell Viability Assay
This protocol is to determine the effect of the PROTAC on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. Also, prepare a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Western Blot for Target Protein Degradation
This protocol is to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PROTAC or DMSO for a set time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.
Logical relationship of PROTAC components.
References
Application Notes and Protocols: Pomalidomide-C2-acid for Proteomics and Target Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pomalidomide-C2-acid as a chemical probe for proteomics and target discovery. This compound is a functionalized derivative of pomalidomide, an immunomodulatory drug that recruits specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their degradation. This characteristic makes pomalidomide and its derivatives powerful tools for targeted protein degradation and for identifying novel substrates of the CRBN E3 ligase complex.
Introduction to this compound
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the pomalidomide scaffold, which binds to CRBN, and a C2-acid linker that allows for conjugation to other molecules or solid supports. This functional handle is crucial for its application in chemical proteomics workflows, such as affinity-purification mass spectrometry (AP-MS) and the development of Proteolysis Targeting Chimeras (PROTACs). By immobilizing this compound on beads, researchers can perform pull-down experiments to identify proteins that interact with the pomalidomide-CRBN complex.
Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event allosterically modifies the substrate-binding pocket of CRBN, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Once recruited, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos leads to downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of multiple myeloma cells.[2]
Data Presentation: Quantitative Proteomics Data
The following tables summarize quantitative proteomics data from studies investigating the effects of pomalidomide and related immunomodulatory drugs (IMiDs). This data highlights the key protein targets and downstream signaling changes.
Table 1: Differentially Expressed Proteins in Pomalidomide-Resistant vs. Pomalidomide-Sensitive Multiple Myeloma Patient Plasma
| Protein | Regulation in Resistant vs. Sensitive | Fold Change | p-value | Putative Function |
| C8A | Down-regulated | >1.2 | <0.05 | Complement component |
| C5 | Down-regulated | >1.2 | <0.05 | Complement component |
| C9 | Down-regulated | >1.2 | <0.05 | Complement component |
| C1R | Down-regulated | >1.2 | <0.05 | Complement component |
| FGB | Up-regulated | >1.2 | <0.05 | Fibrinogen beta chain |
| FGA | Up-regulated | >1.2 | <0.05 | Fibrinogen alpha chain |
| FGG | Up-regulated | >1.2 | <0.05 | Fibrinogen gamma chain |
This table is a representation of data from a study that conducted proteomic analysis of plasma from multiple myeloma patients.[3][4]
Table 2: CRBN-Binding Proteins Identified by Affinity Purification
| Protein | Description | Fold Change (Lenalidomide vs. Control) | Notes |
| IKZF1 | Ikaros | Decreased | Known neosubstrate |
| IKZF3 | Aiolos | Decreased | Known neosubstrate |
| DDB1 | Damage-Specific DNA Binding Protein 1 | Increased | Component of CRL4-CRBN complex |
| CUL4A | Cullin 4A | Increased | Component of CRL4-CRBN complex |
| CUL4B | Cullin 4B | Increased | Component of CRL4-CRBN complex |
| SQSTM1 | Sequestosome-1 | Increased | Autophagy-related protein |
This table summarizes findings from studies identifying CRBN-interacting proteins and their modulation by IMiDs.
Table 3: IC50 Values for CRBN Ligands in a Cell-Based Target Engagement Assay
| Compound | IC50 (µM) | Assay Type |
| Pomalidomide | ~2 | Thalidomide analog bead binding assay |
| Lenalidomide | ~2 | Thalidomide analog bead binding assay |
| CC-122 (Avadomide) | Not specified in this format | In-cell ELISA |
| CC-220 (Iberdomide) | 0.060 (TR-FRET) | In-cell ELISA |
This table presents data from competitive binding assays to determine the affinity of various IMiDs for CRBN.
Experimental Protocols & Visualizations
The following sections provide detailed protocols for key experiments using this compound for target discovery and validation.
Signaling Pathway of Pomalidomide Action
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow: Affinity-Purification Mass Spectrometry (AP-MS)
References
Application Notes and Protocols for In-Cell Target Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the selective removal of the target protein, offering a powerful new approach to drug discovery. This document provides detailed application notes and protocols for in-cell target degradation assays, focusing on three prominent technologies: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Molecular Glues.
These technologies work by inducing the proximity of a target protein to a component of the cellular degradation machinery, leading to its ubiquitination and subsequent degradation. This guide will provide researchers, scientists, and drug development professionals with the necessary workflows and methodologies to effectively design, execute, and interpret in-cell target degradation experiments.
Targeted Protein Degradation Technologies: An Overview
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1]
Signaling Pathway of PROTAC Action
References
Optimizing PROTAC Activity: A Guide to Pomalidomide-C2-Acid Linker Strategies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand.[1][4] The composition and length of this linker are paramount, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately dictating the efficiency and selectivity of protein degradation.
This document focuses on strategies employing pomalidomide, a potent binder of the Cereblon (CRBN) E3 ligase, with a specific emphasis on C2-acid linker attachment. Pomalidomide is a derivative of thalidomide and has demonstrated superior binding affinity to CRBN, which can translate to more efficient ternary complex formation and more potent PROTACs. The C2 position on the pomalidomide scaffold offers a versatile exit vector for linker attachment, influencing the PROTAC's physicochemical properties and its interaction with the target protein and E3 ligase.
The Ubiquitin-Proteasome Signaling Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Data Presentation: Pomalidomide-Based PROTAC Activity
The following tables summarize quantitative data for various pomalidomide-based PROTACs, highlighting the impact of linker composition and length on degradation efficiency. While direct data for C2-acid linkers is limited in publicly available literature, the presented data for other pomalidomide-based PROTACs provides a valuable benchmark for assessing potency.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% | |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not reported | |
| PROTAC 184 | HDAC6 | MM1S | 3.8 nM | Not reported | |
| PROTAC91 | NPM-ALK | SU-DHL-1 | 3 nM | Not reported | |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | |
| ARV-825 | BRD4 | - | 100 nM | Complete Degradation |
Table 2: Impact of Linker Attachment Point on Pomalidomide-Based PROTAC Potency
| PROTAC | Linker Attachment | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation | Reference |
| MS4078 | C4-alkyne | ALK | SU-DHL-1 | ~50 | >90 | High | |
| dALK-2 | C5-alkyne | ALK | SU-DHL-1 | ~10 | >95 | Low |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental validation is crucial in the development of effective PROTACs. The following are detailed protocols for key experiments to characterize the performance of pomalidomide-based PROTACs.
Experimental Workflow
A typical workflow for the functional validation of a novel PROTAC involves assessing its degradation capability, selectivity, and mechanism of action.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC and control compounds (e.g., inactive epimer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
Objective: To directly measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in live cells.
Materials:
-
HEK293T cells
-
Plasmid expressing the target protein fused to NanoLuc® luciferase
-
Plasmid expressing HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound PROTAC
Procedure:
-
Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the two plasmids: one expressing the target protein-NanoLuc® fusion and another expressing HaloTag®-CRBN.
-
-
Assay Setup:
-
24 hours post-transfection, replace the culture medium with Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Prepare serial dilutions of the PROTAC.
-
-
Treatment and Measurement:
-
Add the diluted PROTAC or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure luminescence and filtered fluorescence signals on a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Co-immunoprecipitation for Ternary Complex Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] While standard Co-IP can identify binary interactions, confirming the existence of a stable ternary complex—where three proteins interact simultaneously—requires a more rigorous approach. This application note provides a detailed protocol for performing a sequential or two-step co-immunoprecipitation to validate the formation of ternary protein complexes.[3][4][5] This method is crucial for understanding complex biological signaling pathways and for the development of therapeutics that target protein complexes.
Principle of the Method
Confirming a ternary complex (Protein A, Protein B, and Protein C) involves demonstrating that all three proteins are part of a single complex. A standard Co-IP experiment might show that Protein A interacts with Protein B, and separately that Protein A interacts with Protein C. However, this does not prove that all three interact concurrently. A sequential immunoprecipitation addresses this by performing two successive pull-downs.
First, one protein of the putative complex (e.g., Protein A, often with an epitope tag) is immunoprecipitated. The entire complex is then eluted under non-denaturing conditions. In the second step, a different protein from the complex (e.g., Protein B) is immunoprecipitated from the eluate of the first IP. The final immunoprecipitate is then analyzed for the presence of the third protein (Protein C). The detection of all three proteins in the final eluate provides strong evidence for the formation of a ternary complex.
Diagram of Ternary Complex Co-immunoprecipitation
Caption: Workflow of a two-step Co-IP to confirm ternary complex formation.
Experimental Protocols
This protocol is designed for cultured mammalian cells and can be adapted for other sample types.
Materials and Reagents
Table 1: Buffer and Reagent Composition
| Buffer/Reagent | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), Protease and Phosphatase Inhibitor Cocktail (add fresh) | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer (for first IP) | Competitive peptide (e.g., for FLAG or HA tags) in Wash Buffer, or a gentle elution buffer with low pH (e.g., 0.1 M glycine, pH 2.5-3.0) followed by immediate neutralization. | 4°C or -20°C |
| SDS-PAGE Sample Buffer (2X) | 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.004% bromophenol blue | Room Temperature |
| Protein A/G Beads | Agarose or magnetic beads | 4°C |
Procedure
Part 1: Cell Lysis and Lysate Preparation
-
Culture and treat cells as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Part 2: First Immunoprecipitation
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. This step reduces non-specific binding.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
-
Add the primary antibody against the first protein of interest (e.g., anti-FLAG for a FLAG-tagged protein) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg per 1 mg of lysate).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of equilibrated Protein A/G beads and incubate with rotation for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation (2,500 x g for 3 minutes at 4°C) or using a magnetic rack.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
Part 3: Elution of the First Immunoprecipitate
-
Elute the immunoprecipitated protein complexes from the beads using a non-denaturing elution method. For epitope-tagged proteins, incubate the beads with an excess of the corresponding competitive peptide (e.g., 100-200 µg/mL of 3xFLAG peptide) in 100 µL of Wash Buffer for 1-2 hours at 4°C with gentle agitation.
-
Separate the beads from the eluate by centrifugation or using a magnetic rack. The supernatant contains the eluted protein complexes.
Part 4: Second Immunoprecipitation
-
To the eluate from the first IP, add the primary antibody against the second protein of interest.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20 µL of fresh, equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads and wash them as described in Part 2, step 8.
Part 5: Final Elution and Analysis
-
After the final wash, remove all supernatant.
-
Elute the final immunoprecipitated complexes by adding 30-50 µL of 2X SDS-PAGE Sample Buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting, probing for all three proteins of the putative ternary complex.
Essential Controls
-
Isotype Control: Perform a parallel IP with a non-specific IgG antibody of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.
-
Single Protein Expression: If using overexpression systems, include controls where only one or two of the proteins are expressed to ensure the observed interactions are not artifacts of overexpression.
-
Input Control: Before adding the first antibody, save a small fraction of the cell lysate to run on the Western blot to confirm the presence of all three proteins in the starting material.
Data Presentation and Interpretation
The results of the sequential Co-IP should be analyzed by Western blotting. The presence of all three proteins in the final eluate from the second IP lane, and their absence in the isotype control lane, confirms the formation of a ternary complex. Quantitative analysis can be performed by measuring the band intensities.
Table 2: Example Data Summary for Western Blot Analysis
| Sample | Protein A Detected | Protein B Detected | Protein C Detected | Interpretation |
| Input Lysate | +++ | +++ | +++ | All proteins are expressed. |
| 1st IP Eluate (Anti-A) | +++ | ++ | ++ | Protein A interacts with B and C. |
| 2nd IP Eluate (Anti-B) | + | ++ | + | A, B, and C form a complex. |
| Isotype IgG Control | - | - | - | No non-specific binding. |
(+ indicates relative band intensity)
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no signal for the third protein | - The interaction is weak or transient.- The antibody for the second IP is interfering with the complex.- Insufficient amount of starting material. | - Consider cross-linking the proteins in vivo before lysis.- Use a different antibody targeting a different epitope for the second IP.- Increase the amount of cell lysate used. |
| High background in control lanes | - Incomplete washing.- Non-specific binding to beads or antibody. | - Increase the number of washes or the stringency of the Wash Buffer (e.g., increase salt or detergent concentration).- Pre-clear the lysate before the first IP. |
| Co-elution of antibody heavy and light chains | - SDS-PAGE elution denatures the IP antibody. | - Use cross-linking beads to covalently attach the antibody to the beads, or use specialized elution buffers that do not release the antibody. |
Conclusion
The sequential co-immunoprecipitation protocol described here provides a robust method for confirming the formation of ternary protein complexes. Careful execution of the protocol, including the use of appropriate controls and optimization of buffer conditions, is essential for obtaining reliable and interpretable results. This technique is invaluable for dissecting complex protein interaction networks and for validating targets in drug discovery programs.
Diagram of Ternary Complex Formation
Caption: A stable ternary complex of Proteins A, B, and C.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Pomalidomide-C2-acid solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Pomalidomide-C2-acid in aqueous buffers for experimental use.
Troubleshooting Guide
Problem: You are observing low or inconsistent solubility of this compound in your aqueous buffer.
Below is a logical workflow to troubleshoot and improve the solubility of your compound.
Troubleshooting failed protein degradation with Pomalidomide-C2-acid PROTACs
Welcome to the technical support center for Pomalidomide-C2-acid based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[1][2] It consists of three components: a ligand that binds to your protein of interest (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C2-acid linker connecting the two.[1][2] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Q2: What are the potential implications of using a short C2-acid linker?
While the linker's primary role is to connect the two ligands, its length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). A short C2-acid linker may:
-
Introduce Rigidity: This can limit the conformational flexibility required to achieve an optimal orientation for ubiquitination.
-
Cause Steric Hindrance: A short linker may lead to steric clashes between the POI and CRBN, preventing the formation of a stable ternary complex.
-
Impact Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
Q3: What are the known off-target effects of pomalidomide-based PROTACs?
Pomalidomide itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates. The most well-characterized neosubstrates are the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). Therefore, it is crucial to assess the degradation of these proteins as a potential off-target effect of your this compound PROTAC. Modifications to the pomalidomide scaffold, particularly at the C5 position, have been shown to reduce these off-target effects.
Q4: What is the "hook effect" and how does it relate to this compound PROTACs?
The "hook effect" is a phenomenon observed with many PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the PROTAC molecules saturate the binding sites on both the POI and CRBN, leading to the formation of non-productive binary complexes (POI-PROTAC and CRBN-PROTAC) instead of the desired productive ternary complex. It is essential to perform a full dose-response curve to identify the optimal concentration range for your this compound PROTAC and to determine if the hook effect is occurring.
Troubleshooting Guides
Problem 1: No or minimal degradation of the target protein.
This is one of the most common issues encountered in PROTAC experiments. The following steps can help you troubleshoot the problem:
Initial Checks:
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your this compound PROTAC.
-
Cell Line Viability: Ensure that the concentrations of your PROTAC used are not causing significant cytotoxicity.
-
Target Protein Expression: Verify that your cell line expresses the protein of interest at detectable levels.
Experimental Troubleshooting:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay. | An increase in the melting temperature of the target protein or a positive BRET signal indicates target engagement within the cell. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). | To determine the optimal time point for maximal protein degradation. |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM). | To identify the optimal concentration for degradation and to assess for a potential "hook effect". |
| Low CRBN Expression | Perform a western blot to check the expression level of CRBN in your cell line. | Sufficient CRBN expression is necessary for the activity of pomalidomide-based PROTACs. |
| Inactive Proteasome | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). | Accumulation of the target protein upon proteasome inhibition indicates that the ubiquitination machinery is being engaged. |
Diagram: General Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
Problem 2: Target engagement is confirmed, but there is no protein degradation.
This scenario suggests that while your PROTAC can bind to the target protein and likely CRBN, the resulting ternary complex is non-productive, meaning it does not lead to ubiquitination.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to pull down the target protein and blot for CRBN, or vice versa. Biophysical assays like SPR or ITC can also be used. | Detection of the other protein in the complex confirms the formation of the ternary complex. |
| Non-productive Ternary Complex Geometry | The C2-acid linker may be too short or rigid. Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains). | To identify a linker that allows for a productive ternary complex conformation leading to ubiquitination. |
| Lack of Accessible Lysines | Use mass spectrometry to map the ubiquitination sites on your target protein. | To confirm that there are accessible lysine residues for ubiquitination. |
| Rapid Deubiquitination | Add deubiquitinase (DUB) inhibitors to your cell lysis buffer. | To prevent the removal of ubiquitin chains from the target protein. |
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and the E3 ligase ligand. The following table provides representative data on the critical role of linker length for a CRBN-based PROTAC targeting p38α.
| PROTAC | Linker Composition | Linker Length (atoms) | p38α Degradation (DC50 in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
This data highlights an optimal linker length window of 16-17 atoms for this particular PROTAC series.
Problem 3: Significant off-target protein degradation is observed.
Off-target effects are a critical consideration in PROTAC development.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Pomalidomide Activity | Perform a global proteomics experiment (e.g., mass spectrometry) to identify all proteins that are downregulated. Treat cells with pomalidomide alone as a control. | To distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety on neosubstrates like IKZF1/3. |
| High PROTAC Concentration | Titrate the PROTAC to the lowest effective concentration. | To minimize off-target degradation that may be more pronounced at higher concentrations. |
| PROTAC Design | If off-target effects are significant, consider redesigning the PROTAC with modifications to the pomalidomide scaffold, such as attaching the linker at the C5 position, which is known to reduce off-target degradation of zinc finger proteins. | A redesigned PROTAC may exhibit improved selectivity for the target protein. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
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Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of your this compound PROTAC for the desired time. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
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Cell Treatment: Treat cells with the PROTAC at a concentration that shows target engagement.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
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Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times to remove non-specific binding.
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Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform a western blot as described above. Probe the membrane with antibodies against your target protein and CRBN.
Protocol 3: In-Cell Ubiquitination Assay
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Cell Treatment: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
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Cell Lysis: Lyse the cells in a buffer containing DUB inhibitors.
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Immunoprecipitation: Immunoprecipitate the target protein as described in the Co-IP protocol.
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Western Blotting: Perform a western blot and probe the membrane with an antibody against ubiquitin. A high molecular weight smear indicates polyubiquitination of your target protein.
Visualizing the Pathway and Process
Diagram: PROTAC Mechanism of Action
References
Optimizing linker length and composition for Pomalidomide-C2-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of Pomalidomide-C2-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide for Cereblon/CRBN), and a chemical linker that connects the two.[1][2][3] The primary role of the linker is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the cell's proteasome.
Q2: Why are linker length and composition so critical for PROTAC efficacy?
Linker length and composition are crucial parameters that dictate the geometry, stability, and physicochemical properties of the POI-PROTAC-E3 ligase ternary complex.
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Linker Length: An optimal linker length is essential to span the distance between the E3 ligase and the target protein, allowing for the formation of a stable ternary complex. If the linker is too short, it can cause steric hindrance, preventing the formation of a productive complex. Conversely, a linker that is too long may result in an entropically unfavorable complex or lead to the "hook effect," where degradation efficiency decreases at high concentrations.
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Linker Composition: The composition of the linker, most commonly polyethylene glycol (PEG) or alkyl chains, influences the PROTAC's properties. PEG linkers are hydrophilic and can improve solubility and cell permeability. Alkyl linkers are more hydrophobic and offer synthetic simplicity. The choice between them depends on the properties of the target protein and the warhead.
Q3: What is a typical "optimal" linker length for Pomalidomide-based PROTACs?
There is no universal optimal linker length; it must be empirically determined for each specific target protein and warhead combination. However, research has shown that for many targets, linkers with 15 to 17 atoms exhibit high efficacy. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being 16-17 atoms.
Q4: How does the linker attachment point on pomalidomide affect PROTAC activity?
The point of attachment of the linker to the pomalidomide core can significantly impact PROTAC activity. Studies comparing C4- and C5-substituted pomalidomide have indicated that C5-substitution can lead to higher degradation activity. Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins, which is a known liability of some pomalidomide-based PROTACs.
Troubleshooting Guide
Problem 1: My PROTAC shows poor or no degradation of the target protein.
This is a common issue that can often be attributed to the linker.
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Possible Cause: Incorrect linker length. The linker may be too short, causing steric clash, or too long, preventing a productive conformation for ubiquitination.
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Troubleshooting Steps:
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Synthesize a library of PROTACs with varying linker lengths. A systematic increase in the number of atoms (e.g., by adding PEG or alkyl units) can help identify the optimal length.
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Assess ternary complex formation. Utilize biophysical assays like AlphaLISA, NanoBRET, or Surface Plasmon Resonance (SPR) to confirm if the PROTAC can effectively bridge the target protein and CRBN. A lack of ternary complex formation points to a fundamental issue with the linker.
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Problem 2: I observe target engagement, but no degradation.
This suggests that a ternary complex is forming, but it is non-productive.
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Possible Cause: The linker's geometry, flexibility, or attachment points may be orienting the target protein and E3 ligase in a way that is not conducive to ubiquitination. The lysine residues on the target protein may not be accessible to the E2 enzyme.
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Troubleshooting Steps:
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Modify linker composition. If you are using a rigid linker, try a more flexible one (e.g., PEG or alkyl chain) to allow for more conformational sampling. Conversely, if your linker is very flexible, a more rigid design might pre-organize the complex into a productive state.
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Change the linker attachment point. If synthetically feasible, altering the connection point on the warhead or pomalidomide can change the relative orientation of the proteins in the ternary complex.
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Problem 3: I am observing a "hook effect" with my PROTAC.
The "hook effect" is characterized by a decrease in degradation efficiency at higher PROTAC concentrations. This occurs due to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.
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Possible Cause: High PROTAC concentrations favoring binary complex formation.
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Troubleshooting Steps:
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Optimize linker design for positive cooperativity. A well-designed linker can enhance the stability of the ternary complex, where the binding of the first protein increases the affinity for the second. This can help mitigate the hook effect.
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Introduce linker rigidity. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
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Problem 4: My PROTAC has low cell permeability.
PROTACs are often large molecules with high polar surface areas, which can limit their ability to cross the cell membrane.
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Possible Cause: The physicochemical properties of the linker are contributing to poor permeability.
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Troubleshooting Steps:
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Modify linker composition. If using a highly polar linker like a long PEG chain, consider a more hydrophobic alkyl linker or a shorter PEG chain.
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Incorporate permeability-enhancing moieties. While more complex, the introduction of groups known to improve cell permeability into the linker can be explored.
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Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | PEG | 12 | Effective | - | |
| ERα | PEG | 16 | More Potent | - |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| Rigid (Disubstituted Phenyl) | Modified PROTACs | No activity |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
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Protocol:
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
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Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
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2. Ternary Complex Formation Assays
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AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
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Reagent Preparation: Prepare a reaction buffer containing recombinant target protein, biotinylated CRBN-DDB1 complex, and streptavidin-coated donor beads.
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PROTAC Addition: Add serial dilutions of the PROTAC to the reaction mixture.
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Incubation: Incubate the plate in the dark at room temperature for 1 hour.
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Acceptor Bead Addition: Add acceptor beads conjugated to an antibody against the target protein.
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Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
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Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The "hook effect" may be observed at high PROTAC concentrations.
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NanoBRET™ (Bioluminescence Resonance Energy Transfer)
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Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a HaloTag® and CRBN fused to NanoLuc®.
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Cell Seeding: Seed the transfected cells in a 96-well plate.
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HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
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PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
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Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.
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Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation.
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3. Synthesis of this compound PROTACs via Click Chemistry
This protocol describes a common method for synthesizing a library of PROTACs with different linkers using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
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Materials:
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Alkyne-functionalized warhead for the target protein
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Pomalidomide-C2-azide linker
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Copper(II) sulfate
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Sodium ascorbate
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THF/water (3:1)
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Protocol:
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Dissolve Reagents: In a vial, dissolve the alkyne-functionalized warhead (1 equiv.) and the Pomalidomide-C2-azide linker (1.1 equiv.) in a 3:1 mixture of THF/water.
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Prepare Catalyst: In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (0.1 equiv.) and sodium ascorbate (0.2 equiv.) in a minimal amount of water until the solution turns clear.
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Initiate Reaction: Add the catalyst solution to the vial containing the alkyne and azide.
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Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.
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Purification: Once the reaction is complete, purify the PROTAC product using column chromatography or preparative HPLC.
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Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: A systematic approach for optimizing PROTAC linkers.
References
Identifying and minimizing off-target effects of pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC? A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins.[1] One part of the PROTAC binds to the target Protein of Interest (POI), while the pomalidomide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding forms a ternary complex (POI-PROTAC-CRBN), which brings the POI into close proximity with the E3 ligase.[1] The E3 ligase then tags the POI with ubiquitin molecules, marking it for destruction by the cell's proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein copies.[1]
Q2: What are the primary off-target effects of pomalidomide-based PROTACs? A2: The primary off-target effects stem from the inherent activity of the pomalidomide moiety. Pomalidomide itself can act as a "molecular glue," recruiting proteins other than the intended target to CRBN for degradation. The most well-documented off-targets are a family of zinc-finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. This off-target degradation can lead to unintended biological consequences, such as immunomodulatory effects and potential toxicities.
Q3: How can modifications to the pomalidomide moiety minimize off-target effects? A3: Strategic medicinal chemistry efforts can optimize the pomalidomide scaffold to reduce off-target degradation while maintaining on-target activity. The most effective strategy is the modification at the C5 position of the pomalidomide's phthalimide ring. Introducing appropriately sized substituents at this position creates steric hindrance that disrupts the binding of endogenous zinc-finger proteins to the CRBN-PROTAC complex, thereby reducing their degradation.
Q4: What is the "hook effect" and how does it relate to off-target degradation? A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to reduced, rather than increased, target degradation. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex (POI-PROTAC-CRBN) required for degradation. These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC-CRBN binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.
Q5: What are the most effective methods for identifying off-target effects? A5: The most comprehensive and unbiased method for identifying off-target protein degradation is quantitative proteomics, typically using mass spectrometry (MS). This technique allows for a global assessment of protein abundance changes across the entire proteome in response to PROTAC treatment. To distinguish direct degradation targets from indirect, downstream effects, it is recommended to use shorter treatment times (e.g., under 6 hours). Additionally, using inactive control compounds (e.g., a molecule where the pomalidomide or the target binder is modified to prevent binding) is crucial to confirm that degradation is dependent on ternary complex formation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with pomalidomide-based PROTACs.
| Problem | Possible Causes | Recommended Solutions |
| 1. High degradation of known off-targets (e.g., IKZF1, IKZF3) observed. | 1. The inherent "molecular glue" activity of the pomalidomide moiety is recruiting neosubstrates to CRBN. 2. The PROTAC concentration is too high, potentially exacerbating off-target effects. 3. The cell line used expresses high levels of these off-target proteins. | 1. Modify the PROTAC: Synthesize a new PROTAC with a modification at the C5 position of the pomalidomide's phthalimide ring to sterically hinder ZF protein binding. 2. Optimize Concentration: Perform a detailed dose-response curve to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. 3. Change E3 Ligase: If feasible, redesign the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile. |
| 2. No or inconsistent on-target degradation. | 1. Poor Ternary Complex Formation: The linker length or composition may be suboptimal, preventing a stable and productive ternary complex. 2. Low Cell Permeability: The PROTAC may not be efficiently entering the cells. 3. Incorrect Dose/Time: The concentration or incubation time is not optimized. | 1. Assess Ternary Complex: Use biophysical assays like NanoBRET to confirm the formation of the POI-PROTAC-CRBN complex. Synthesize a library of PROTACs with varying linker lengths to find the optimal spacer. 2. Confirm Cellular Uptake: Measure the intracellular concentration of the PROTAC. Consider linker optimization to improve physicochemical properties. 3. Optimize Conditions: Perform comprehensive dose-response and time-course experiments to identify the optimal concentration and treatment duration. |
| 3. "Hook Effect" observed in dose-response curve. | 1. Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC saturates both the target and CRBN, preventing the formation of the productive ternary complex. | 1. Confirm and Characterize: This is an inherent characteristic of many PROTACs. A full dose-response curve is needed to identify the optimal concentration window for maximal degradation (the DC50 and Dmax). 2. Adjust Experimental Concentrations: Ensure subsequent experiments are conducted using concentrations below the point where the hook effect begins. |
| 4. Modified PROTAC (to reduce off-targets) shows reduced on-target activity. | 1. Negative Impact on Ternary Complex: The modification has unintentionally disrupted the conformation required for on-target degradation. 2. Altered Physicochemical Properties: The modification has reduced cell permeability or solubility. | 1. Re-evaluate Ternary Complex: Use NanoBRET or a similar assay to compare the on-target ternary complex formation between the original and modified PROTACs. 2. Iterative Design: Systematically explore different modifications at the C5 position to find a balance between reduced off-target binding and maintained on-target potency. |
Key Experimental Protocols & Methodologies
Protocol 1: Western Blot for Target Protein Degradation
This is the primary assay to confirm and quantify PROTAC-induced degradation of the target protein.
1. Cell Culture and Treatment:
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Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
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Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
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Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at high speed to pellet cell debris and collect the supernatant.
3. SDS-PAGE and Immunoblotting:
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Quantify protein concentration using a BCA assay.
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Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
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Transfer separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
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Visualize bands using an enhanced chemiluminescence (ECL) substrate.
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Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein compared to the vehicle control.
Protocol 2: Global Proteomics for Off-Target Profiling
This unbiased method identifies all proteins degraded by the PROTAC.
1. Cell Culture and Treatment:
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Culture cells and treat with the PROTAC at an effective concentration (e.g., near the DC50) and a vehicle control.
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Include an inactive PROTAC control if available.
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Use a shorter incubation time (e.g., 2-6 hours) to focus on direct degradation events.
2. Lysis and Protein Digestion:
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Harvest and lyse cells as described for Western blotting.
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Denature, reduce, and alkylate the proteins in the lysate.
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Digest proteins into peptides using an enzyme like trypsin.
3. Peptide Labeling and Fractionation (Optional but Recommended):
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For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).
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Combine the labeled samples.
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Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
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Analyze the peptide fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
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Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
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Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to controls.
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A "volcano plot" is typically used to visualize proteins that are both statistically significant and substantially downregulated.
Visualizations and Pathways
Mechanism of Action & Signaling Pathways
Caption: Mechanism of pomalidomide-based PROTACs.
References
Technical Support Center: Western Blotting for PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to assess the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Western blotting in PROTAC experiments?
A1: Western blotting is a fundamental technique used to quantify the degradation of a target protein induced by a PROTAC.[1] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Q2: What are the critical controls to include in a PROTAC Western blot experiment?
A2: To ensure the validity of your results, it is crucial to include the following controls:
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Vehicle Control (e.g., DMSO): This serves as a baseline for normal target protein levels.[1]
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Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, confirming that the observed degradation is proteasome-dependent.[1][2]
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Negative Control PROTAC: A PROTAC with a modification that prevents it from binding to the E3 ligase or the target protein can help confirm that the degradation is dependent on the formation of the ternary complex.
Q3: What is the "hook effect" in PROTAC experiments?
A3: The "hook effect" refers to a phenomenon where at very high concentrations, the PROTAC can inhibit the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to reduced degradation. This is because the individual binary complexes (Target Protein-PROTAC and E3 Ligase-PROTAC) are favored over the ternary complex. Therefore, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting for PROTAC experiments.
Issue 1: No or Weak Degradation Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a broad range of concentrations to determine the optimal DC50 value. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2 to 48 hours) to identify the optimal duration for maximal degradation. |
| Low Cell Permeability of PROTAC | Consider modifying the PROTAC linker to enhance permeability or use a different cell line with higher transporter expression. |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR. Select a cell line with higher expression if necessary. |
| Issues with Ternary Complex Formation | Confirm the formation of the ternary complex using biophysical assays such as TR-FRET or co-immunoprecipitation. |
| Compound Instability or Poor Solubility | Ensure the PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture media. |
| Cell Line Variability | Confirm the expression of the target protein and the relevant E3 ligase in your chosen cell line. It may be necessary to test a panel of cell lines. |
Issue 2: High Background or Non-Specific Bands
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Insufficient Washing | Increase the number and duration of wash steps with TBST to effectively remove unbound antibodies. |
| Poor Quality Primary Antibody | Use a high-quality, validated primary antibody specific for the target protein. Consider using a polyclonal antibody if a monoclonal antibody fails to detect the ubiquitinated protein. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation. |
Issue 3: Inconsistent Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Protein Loading | Accurately determine the protein concentration of each lysate using a protein assay like the BCA assay. Ensure equal loading amounts across all lanes. |
| Cell Seeding Density Variability | Maintain a consistent cell seeding density across all wells to avoid variations in protein levels. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation and concentration changes in the outer wells, either avoid using them or fill them with sterile media or PBS. |
| Variability in Transfer Efficiency | Ensure close contact between the gel and membrane, removing any air bubbles. Use a consistent transfer time and voltage/current. |
Experimental Protocols
General Western Blot Protocol for PROTAC-Induced Degradation
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Cell Treatment: Seed cells at a consistent density and treat with a range of PROTAC concentrations and a vehicle control for the optimized duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
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Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at an appropriate temperature (e.g., 70°C for 10 minutes) to denature the proteins.
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SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Troubleshooting High Background in Chemiluminescent Western Blots
Welcome to our dedicated troubleshooting hub for resolving high background noise in your chemiluminescent Western blot experiments. High background can obscure target protein signals, making data interpretation challenging. This guide provides detailed solutions in a question-and-answer format to help you identify and resolve the root causes of this common issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in chemiluminescent Western blots?
High background noise in Western blotting can stem from several factors throughout the experimental workflow. The most frequent culprits include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of primary and secondary antibodies.[1][2]
-
Antibody Concentration Issues: Using too high a concentration of either the primary or secondary antibody leads to increased non-specific binding.[1][3]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1]
-
Contaminated Reagents: Old or contaminated buffers, particularly the wash buffer and blocking agent, can introduce artifacts.
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
-
Substrate Issues: Problems with the chemiluminescent substrate, such as uneven application or using an overly sensitive substrate for an abundant protein, can increase background.
Q2: My background is uniformly high across the entire blot. What should I check first?
A uniformly high background often points to systemic issues with blocking, antibody concentrations, or washing steps.
-
Review Your Blocking Protocol: This is the first line of defense against high background. Ensure you are using an appropriate blocking agent and that the incubation time is sufficient.
-
Titrate Your Antibodies: An excess of either primary or secondary antibody is a common error. Perform a dilution series to find the optimal concentration that provides a strong signal with minimal background.
-
Optimize Washing Steps: Increase the number and duration of your washes to more effectively remove unbound antibodies.
Troubleshooting Workflow
This decision tree can help you systematically identify the source of high background noise in your Western blot experiments.
Caption: Troubleshooting decision tree for high background.
Detailed Troubleshooting Guides
Issue 1: Inadequate Blocking
Q: I see a high background despite blocking my membrane. What could be wrong?
A: Even if you are performing a blocking step, it may not be optimal for your specific experiment. Consider the following:
-
Blocking Agent Selection: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). If one is not working, try switching to the other. For detecting phosphoproteins, BSA is generally preferred as milk contains phosphoproteins that can cause interference.
-
Blocking Incubation Time and Temperature: Insufficient incubation time can lead to incomplete blocking. A standard protocol is 1 hour at room temperature, but for some antibodies, a longer incubation of 2 hours at room temperature or even overnight at 4°C may be necessary.
-
Blocking Buffer Quality: Always use freshly prepared blocking buffer. Aggregates in the blocking buffer can settle on the membrane and cause black dots or blotchy background. Filtering the blocking buffer before use is recommended.
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and effective for most applications. | Contains phosphoproteins (casein) and biotin, which can interfere with phospho-antibody detection and avidin-biotin systems. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for phosphoprotein detection as it is low in phosphoproteins. Yields clearer results due to fewer cross-reactive proteins. | More expensive than non-fat dry milk. |
| Commercial Blocking Buffers | Varies | Often protein-free, reducing cross-reactivity with certain antibodies. Can offer enhanced performance and convenience. | Can be more expensive. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare Different Blocking Buffers: Prepare 5% non-fat dry milk in TBST and 5% BSA in TBST.
-
Cut Membrane Strips: After protein transfer, cut your membrane into vertical strips, ensuring each strip contains the protein lanes of interest.
-
Test Blocking Conditions:
-
Strip 1: Block with 5% non-fat dry milk for 1 hour at room temperature.
-
Strip 2: Block with 5% BSA for 1 hour at room temperature.
-
Strip 3: Block with 5% non-fat dry milk for 2 hours at room temperature.
-
Strip 4: Block with 5% BSA for 2 hours at room temperature.
-
-
Proceed with Immunodetection: Continue with the primary and secondary antibody incubations and detection steps for all strips, keeping all other parameters constant.
-
Compare Results: Analyze the background levels on each strip to determine the optimal blocking condition for your experiment.
Issue 2: Suboptimal Antibody Concentration
Q: I have optimized my blocking, but the background is still high. Could it be my antibodies?
A: Yes, using too high a concentration of either the primary or secondary antibody is a very common cause of high background.
-
Antibody Titration: The optimal antibody concentration can vary between different antibodies and even between different lots of the same antibody. It is crucial to perform a titration (a dilution series) to determine the ideal concentration that gives a strong signal with low background.
-
Incubation Time and Temperature: Reducing the antibody incubation time or performing the incubation at a lower temperature (e.g., overnight at 4°C instead of 1-2 hours at room temperature) can help to decrease non-specific binding.
-
Secondary Antibody Specificity: To check if the secondary antibody is the source of the high background, you can run a control blot where you incubate the membrane with only the secondary antibody (no primary antibody). If you still see a high background, the secondary antibody may be binding non-specifically, and you should consider trying a different one.
Table 2: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:5,000 | 1-2 hours or overnight | Room Temperature or 4°C |
| Secondary Antibody | 1:2,000 - 1:20,000 | 1 hour | Room Temperature |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for specific guidance and optimize for your experiment.
Experimental Protocol: Antibody Titration
-
Prepare Antibody Dilutions: Based on the manufacturer's recommendation, prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Cut Membrane Strips: As with optimizing blocking, cut your membrane into strips after transfer.
-
Incubate with Different Dilutions: Incubate each strip with a different primary antibody dilution, keeping the incubation time and temperature constant.
-
Secondary Antibody Incubation: After washing, incubate all strips with the same dilution of your secondary antibody.
-
Develop and Analyze: Develop the blot and compare the signal-to-noise ratio for each dilution to identify the optimal primary antibody concentration.
-
Repeat for Secondary Antibody: Once the optimal primary antibody dilution is determined, you can perform a similar titration for your secondary antibody.
Issue 3: Insufficient Washing
Q: How critical are the washing steps in preventing high background?
A: Washing steps are crucial for removing unbound and non-specifically bound antibodies. Inadequate washing will result in these antibodies remaining on the membrane and contributing to high background noise.
-
Increase Wash Number and Duration: A standard protocol may involve three washes of 5-10 minutes each. If you are experiencing high background, try increasing this to four or five washes of 10-15 minutes each.
-
Use of Detergent: Including a mild detergent like Tween-20 in your wash buffer (e.g., TBST or PBST) is standard practice and helps to reduce non-specific binding. The typical concentration is 0.05% to 0.1%.
-
Sufficient Wash Buffer Volume: Ensure that the membrane is fully submerged in the wash buffer and can move freely during agitation.
Experimental Protocol: Standard Western Blot Washing Procedure
-
Post-Primary Antibody Wash: After incubating with the primary antibody, decant the antibody solution. Add a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane.
-
Agitation: Place the container on a rocker or shaker and agitate gently for 5-10 minutes.
-
Repeat: Decant the wash buffer and repeat the wash step at least two more times with fresh wash buffer.
-
Post-Secondary Antibody Wash: Repeat steps 1-3 after the secondary antibody incubation.
Issue 4: Chemiluminescent Substrate and Membrane Issues
Q: I've optimized my blocking, antibodies, and washing, but I still have background issues. What else could be the cause?
A: If you have addressed the most common causes, consider issues related to your membrane and chemiluminescent substrate.
-
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes. If you consistently have issues with PVDF, consider trying a nitrocellulose membrane.
-
Membrane Handling: It is critical to never let the membrane dry out during the Western blotting process. A dry membrane will cause antibodies to bind irreversibly and non-specifically.
-
Substrate Application: Ensure that the chemiluminescent substrate is evenly applied across the entire surface of the membrane. Uneven application can lead to blotchy background. Also, make sure to use a sufficient volume of substrate.
-
Substrate Sensitivity: Using a highly sensitive substrate for a very abundant protein can lead to rapid substrate consumption and high background. Conversely, for a low-abundance protein, a more sensitive substrate may be necessary.
Logical Relationship Diagram
This diagram illustrates the interplay of key factors that contribute to a successful Western blot with a low background.
Caption: Key factors for achieving low background.
References
Strategies to overcome pomalidomide resistance in multiple myeloma cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pomalidomide resistance in multiple myeloma (MM) cells.
Frequently Asked Questions (FAQs)
Q1: My multiple myeloma cell line, which was initially sensitive to pomalidomide, is now showing resistance. What are the common underlying molecular mechanisms?
A1: Acquired resistance to pomalidomide in multiple myeloma cell lines can arise from various molecular changes. The most well-documented mechanism is the downregulation or mutation of Cereblon (CRBN), the primary target of immunomodulatory drugs (IMiDs).[1][2][3][4] CRBN is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex, which, when bound by pomalidomide, targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2] This degradation leads to the downregulation of MYC and IRF4, which are critical for MM cell survival.
However, resistance can also be CRBN-independent. In such cases, MM cells may have found alternative ways to maintain the expression of IRF4 and MYC, even with functional IKZF1/3 degradation. Other reported mechanisms include the upregulation of the MEK/ERK signaling pathway and alterations in the tumor microenvironment.
Q2: I am not observing the expected pomalidomide-induced degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in my Western blot analysis. What could be the issue?
A2: A lack of Ikaros and Aiolos degradation is a strong indicator of a dysfunctional CRBN pathway. This could be due to:
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Low or absent CRBN expression: Verify CRBN protein levels in your resistant cells compared to sensitive parental cells.
-
CRBN mutations: Sequencing the CRBN gene in your resistant cell line may reveal mutations that prevent pomalidomide binding.
-
Epigenetic silencing of CRBN: Investigate if promoter methylation is responsible for reduced CRBN expression.
Q3: My pomalidomide-resistant cells show normal CRBN expression and Ikaros/Aiolos degradation, yet they are still proliferating. What other pathways might be involved?
A3: This points towards a CRBN-independent resistance mechanism. Key possibilities include:
-
Decoupling of MYC from IRF4: The resistant cells may have activated alternative pathways to maintain MYC expression, making them independent of the IRF4-MYC axis that is typically disrupted by pomalidomide.
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Activation of pro-survival signaling: Upregulation of pathways like the MEK/ERK pathway can promote cell survival and proliferation, overriding the pro-apoptotic signals from pomalidomide.
-
Changes in the tumor microenvironment: Factors secreted by bone marrow stromal cells can confer resistance.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) when testing pomalidomide sensitivity.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Drug Concentration and Purity | Verify the concentration and purity of your pomalidomide stock. Prepare fresh dilutions for each experiment. |
| Incubation Time | Ensure a consistent and appropriate incubation time with pomalidomide. A 96-hour incubation is commonly used. |
| Serum Lot Variability | Test different lots of fetal bovine serum (FBS) as variability can impact cell growth and drug response. |
Problem: Difficulty in establishing a stable pomalidomide-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Pomalidomide Concentration | Start with a low concentration of pomalidomide (close to the IC50 of the parental cell line) and gradually increase the concentration over several weeks or months. |
| Cell Line Heterogeneity | The parental cell line may be heterogeneous. Consider single-cell cloning to establish a more uniform population before inducing resistance. |
| Intermittent vs. Continuous Exposure | Continuous exposure to pomalidomide is generally more effective for developing stable resistance. |
Strategies to Overcome Pomalidomide Resistance
Several strategies are being explored to overcome pomalidomide resistance, primarily focusing on combination therapies and novel agents.
Combination Therapies
Combining pomalidomide with other agents can target parallel or downstream pathways to re-sensitize resistant cells or achieve synergistic anti-myeloma effects.
| Combination Agent | Rationale | Reported Efficacy (Overall Response Rate - ORR) |
| Dexamethasone | Standard of care; enhances the anti-myeloma activity of pomalidomide. | 35.7% (doublet therapy) |
| Bortezomib | A proteasome inhibitor that can have synergistic effects with pomalidomide. | 83.5% (triplet therapy with dexamethasone) |
| Carfilzomib | A second-generation proteasome inhibitor. | 77.1% (triplet therapy with dexamethasone) |
| Daratumumab | An anti-CD38 monoclonal antibody that can overcome resistance through immune-mediated mechanisms. | 64.5% (triplet therapy with dexamethasone) |
| Selumetinib (MEK inhibitor) | Targets the MEK/ERK pathway, which can be upregulated in resistant cells. | Preclinical data shows re-sensitization of resistant cells. |
| Glycine | Exogenous glycine has been shown to increase the sensitivity of MM cell lines to pomalidomide. | Preclinical data shows increased apoptosis and decreased cell viability. |
Novel Therapeutic Agents
Next-generation immunomodulatory drugs, known as Cereblon E3 Ligase Modulators (CELMoDs), are being developed to have enhanced activity, even in pomalidomide-resistant settings.
-
Iberdomide (CC-220): A potent CELMoD with strong anti-myeloma and immunomodulatory activities, even in cells with dysregulated CRBN.
-
Mezigdomide (CC-92480): Another potent CELMoD that has shown efficacy in MM cells resistant to lenalidomide or pomalidomide.
Experimental Protocols
Cell Viability Assay (MTT)
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Cell Seeding: Seed MM cells in a 96-well plate at a density of 2-5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Add pomalidomide at various concentrations (e.g., 0.01 to 10 µM) and/or combination agents. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat MM cells with pomalidomide and/or other compounds for the desired time (e.g., 48-96 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Caption: Pomalidomide action and resistance pathways in multiple myeloma.
Caption: Workflow for studying and overcoming pomalidomide resistance.
References
- 1. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Overcome Immunomodulatory Drug Resistance in Multiple Myeloma - ProQuest [proquest.com]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
Improving the yield of Pomalidomide-C2-acid conjugation reactions
Welcome to the technical support center for Pomalidomide-C2-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating a C2-acid linker to pomalidomide?
A1: The most prevalent and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with an amine-containing linker.[1][2] The aromatic amine of pomalidomide can also be acylated, but the SNAr approach is often preferred for creating stable N-substituted pomalidomide conjugates.[2]
Q2: Why am I observing a low yield in my pomalidomide conjugation reaction?
A2: Low yields in pomalidomide conjugations can stem from several factors, including suboptimal reaction conditions, the choice of solvent, and the nature of the amine nucleophile.[3][4] For instance, using dimethylformamide (DMF) as a solvent at high temperatures can lead to the formation of byproducts and consequently lower yields of the desired product. Additionally, primary amines have been shown to produce lower yields compared to secondary amines in some cases.
Q3: What is the ideal solvent for this compound conjugation?
A3: Dimethyl sulfoxide (DMSO) is often a superior solvent to DMF for these reactions, especially when using primary amine linkers at elevated temperatures. The use of DMSO can mitigate the formation of dimethylamine-related byproducts that can occur with DMF, leading to cleaner reactions and higher yields.
Q4: Does the type of amine in the linker affect the reaction yield?
A4: Yes, the nature of the amine nucleophile significantly impacts the reaction yield. Studies have shown that secondary amines consistently provide greater yields than their primary amine counterparts in the SNAr reaction with 4-fluorothalidomide.
Q5: Can I conjugate an amino acid directly to pomalidomide?
A5: Direct conjugation of amino acids is possible, but it can be challenging. For example, the direct reaction of glycine with 4-fluorothalidomide resulted in a low yield of 13%. A more effective approach is to use a protected version of the amino acid, such as a t-butyl ester, which can significantly improve the yield (e.g., to 53% in one study).
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | If using DMF, switch to DMSO. DMF can decompose at high temperatures in the presence of amines, leading to byproduct formation and reduced yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For primary amines, a higher temperature (e.g., 130 °C) in DMSO may be required. For secondary amines, a lower temperature (e.g., 90 °C) is often sufficient and can prevent degradation. |
| Inappropriate Amine Nucleophile | If using a primary amine results in low yields, consider synthesizing a linker with a secondary amine, which has been shown to improve reaction efficiency. |
| Unprotected Carboxylic Acid | If your linker contains a carboxylic acid, consider protecting it (e.g., as a t-butyl ester) to prevent side reactions and improve yield. |
Issue 2: Presence of an Impurity at ~m/z corresponding to Dimethylamine Addition
| Potential Cause | Suggested Solution |
| DMF Decomposition | This byproduct is often observed when using DMF as a solvent at elevated temperatures, as it can decompose to form dimethylamine, a competing nucleophile. |
| Switch to DMSO | Changing the solvent to DMSO eliminates the source of the dimethylamine byproduct, leading to a cleaner reaction profile and simplifying purification. |
Experimental Protocols
Optimized Protocol for Pomalidomide Conjugation with a Primary Amine Linker
This protocol is based on optimized conditions reported for the SNAr reaction.
-
Reagents and Materials:
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4-fluorothalidomide
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Primary amine linker (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 4-fluorothalidomide in DMSO (0.2 M), add the primary amine linker (1.1 eq) and DIPEA (3.0 eq).
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Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the crude product by flash column chromatography to obtain the desired pomalidomide conjugate.
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Optimized Protocol for Pomalidomide Conjugation with a Secondary Amine Linker
This protocol is adapted for secondary amine nucleophiles, which often react more efficiently at lower temperatures.
-
Reagents and Materials:
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4-fluorothalidomide
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Secondary amine linker (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 4-fluorothalidomide in DMSO (0.2 M), add the secondary amine linker (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following tables summarize the yields of Pomalidomide-linker conjugation reactions under different conditions, as reported in the literature.
Table 1: Comparison of Solvents for the Conjugation of Propargylamine to 4-fluorothalidomide
| Solvent | Temperature (°C) | Yield (%) |
| DMF | 90 | 25 |
| DMSO | 130 | 84 |
Table 2: Comparison of Yields for Primary vs. Secondary Amine Linkers
| Linker Type | Example Linker | Yield (%) |
| Primary Amine | Glycine | 13 |
| Primary Amine (Protected) | Glycine t-butyl ester | 53 |
| Secondary Amine | Sarcosine | Significantly improved yield compared to glycine |
Visual Guides
Caption: A generalized experimental workflow for the SNAr conjugation of an amine linker to 4-fluorothalidomide.
Caption: A decision tree for troubleshooting low yields in this compound conjugation reactions.
References
Technical Support Center: Cell Line Selection and Validation for CRBN-Dependent Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CRBN-dependent degradation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My degrader is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A1: When a lack of degradation is observed, a systematic approach to troubleshooting is crucial. Here are the initial steps to consider:
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Confirm Cell Line-Specific CRBN Expression: Cereblon (CRBN) is the E3 ligase recruited by many degraders, and its expression is essential for their activity. CRBN expression levels can vary significantly across different cell lines. It is recommended to verify CRBN protein levels in your chosen cell line via Western Blot.
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Optimize Degrader Concentration and Treatment Time: Degraders often exhibit a "hook effect," where high concentrations can lead to the formation of non-productive binary complexes (Degrader-Target or Degrader-CRBN) instead of the productive ternary complex (Target-Degrader-CRBN), resulting in reduced degradation.[1][2]
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Recommendation: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to determine the half-maximal degradation concentration (DC50). Additionally, a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal treatment duration.
-
-
Assess Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for successful degradation. Issues with complex formation can prevent target ubiquitination and subsequent degradation.
-
Recommendation: Employ biophysical or cellular assays such as co-immunoprecipitation (Co-IP), Förster resonance energy transfer (FRET), or NanoBRET to confirm the formation of the ternary complex in the presence of your degrader.[3]
-
-
Confirm Target Engagement: Ensure your degrader can bind to the target protein within the cellular environment. Techniques like cellular thermal shift assay (CETSA) or NanoBRET target engagement assays can be used to verify this.
Q2: I'm observing inconsistent degradation results between experiments. What could be the cause?
A2: Inconsistent results can be frustrating. Here are some common factors that can contribute to variability:
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Cell Passage Number and Confluency: Cell lines can exhibit phenotypic and protein expression changes at high passage numbers. Cell confluency at the time of treatment can also impact cellular processes and drug response.
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Recommendation: Use cells within a consistent and low passage number range. Seed cells at a density that ensures they are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
-
Compound Stability and Solubility: Degraders, particularly those with poor physicochemical properties, can be unstable or precipitate in cell culture media.
-
Recommendation: Prepare fresh stock solutions of your degrader and visually inspect for any precipitation upon dilution into the media.
-
-
Inconsistent Reagent Quality: Variability in the quality of antibodies, cell culture media, or other reagents can lead to inconsistent results.
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Recommendation: Qualify new lots of critical reagents, such as antibodies, to ensure consistent performance.
-
Q3: My degrader shows activity in one cell line but not in another, even though the target protein is expressed in both. Why?
A3: This is a common observation and often points to cell-line-specific differences in the machinery required for degradation.
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Differential CRBN Expression: As mentioned in Q1, the most likely reason is a significant difference in CRBN protein expression between the two cell lines. The non-responsive cell line may have very low or undetectable levels of CRBN.[2]
-
Recommendation: Compare CRBN protein levels in the responsive and non-responsive cell lines using Western Blot.
-
-
Presence of Drug Efflux Pumps: The non-responsive cell line may have higher expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove the degrader from the cell, preventing it from reaching its target.
-
Recommendation: Co-treat the non-responsive cells with your degrader and a known efflux pump inhibitor to see if degradation is restored.
-
Q4: I'm concerned about off-target effects with my thalidomide-based degrader. What are the common off-targets and how can I mitigate them?
A4: Thalidomide and its analogs (pomalidomide, lenalidomide) can act as "molecular glues" to induce the degradation of endogenous "neosubstrates," primarily a group of zinc finger transcription factors (e.g., IKZF1, IKZF3, SALL4).[4] This can lead to unintended biological consequences.
-
Strategies to Mitigate Off-Target Effects:
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Modify the CRBN Ligand: Introducing chemical modifications to the thalidomide moiety can reduce its affinity for neosubstrates while maintaining its ability to recruit CRBN for on-target degradation. Modifications at the C5 position of the phthalimide ring have been shown to be effective in reducing off-target effects.
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex and potentially disfavor the binding of neosubstrates.
-
-
Assessing Off-Target Effects:
-
Proteomics: Unbiased proteomic approaches, such as mass spectrometry, are the gold standard for identifying and quantifying all proteins degraded by your compound.
-
Western Blot: If known neosubstrates are a concern, you can perform Western blots to specifically assess their degradation.
-
Q5: How do I interpret a "bell-shaped" or biphasic dose-response curve?
A5: A bell-shaped dose-response curve is a hallmark of the "hook effect" in PROTAC experiments.
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Interpretation: At lower concentrations, the degrader effectively forms the productive ternary complex, leading to increased degradation with increasing concentration. However, at higher concentrations, the formation of non-productive binary complexes (Degrader-Target and Degrader-CRBN) becomes more favorable. These binary complexes sequester the components needed for the ternary complex, leading to a decrease in degradation.
-
Key Parameters:
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DC50: The concentration at which 50% of the maximal degradation is achieved on the left side of the curve.
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Dmax: The maximum percentage of protein degradation observed at the optimal concentration.
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IC50 (on the right side): The concentration at which the degradation effect is reduced by 50% from Dmax due to the hook effect.
-
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Practical Implications: It is crucial to perform a wide dose-response curve to accurately determine the Dmax and to avoid misinterpreting a potent degrader as inactive by only testing at high concentrations where the hook effect is prominent.
Data Presentation
Table 1: Relative CRBN Protein Expression in Common Cancer Cell Lines
This table provides a summary of relative CRBN protein expression levels across a panel of common cancer cell lines as determined by Western Blot analysis from various sources. Expression levels are categorized as High, Medium, Low, or Not Detected. This information can guide the initial selection of cell lines for CRBN-dependent degradation assays.
| Cell Line | Cancer Type | Relative CRBN Protein Expression |
| HEK293T | Embryonic Kidney | High |
| HeLa | Cervical Cancer | Medium |
| A549 | Lung Cancer | Low |
| MCF7 | Breast Cancer | Medium |
| MDA-MB-231 | Breast Cancer | Low |
| HCT116 | Colorectal Cancer | Medium |
| K562 | Leukemia | High |
| Jurkat | Leukemia | High |
| MM.1S | Multiple Myeloma | High |
| U-266 | Multiple Myeloma | Medium |
| RPMI-8226 | Multiple Myeloma | Low |
| OPM-2 | Multiple Myeloma | Low |
Note: This table is a compilation of data from multiple sources and should be used as a guide. It is strongly recommended to experimentally verify CRBN expression in your specific cell line and under your experimental conditions.
Experimental Protocols
Western Blot for CRBN Expression
This protocol outlines the steps for determining the relative expression levels of CRBN protein in your cell lines of interest.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Probe the same membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software and normalize the CRBN signal to the loading control.
-
Generation of CRBN Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for creating a CRBN knockout cell line to serve as a negative control in your degradation assays.
-
sgRNA Design and Selection:
-
Use a CRISPR design tool (e.g., Benchling, GenScript's gRNA design tool) to design sgRNAs targeting an early exon of the CRBN gene to maximize the likelihood of a functional knockout.
-
Validated/Suggested sgRNA Sequences for Human CRBN:
-
sgRNA 1: 5'-CAGGACGCTGCGCACAACAT-3'
-
sgRNA 2: 5'-GGTGGTCGTTCTGCTCGGGC-3'
-
-
-
Cloning or Synthesis of sgRNA:
-
Clone the designed sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.
-
Alternatively, synthetic sgRNAs can be used for transfection.
-
-
Transfection:
-
Transfect the chosen cell line with the Cas9/sgRNA plasmid or co-transfect with Cas9 mRNA/protein and synthetic sgRNA.
-
-
Selection and Clonal Isolation:
-
If the plasmid contains a selection marker (e.g., puromycin resistance), select for transfected cells.
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
-
Expansion and Screening:
-
Expand the isolated clones.
-
Screen for CRBN knockout by Western Blot to identify clones with a complete loss of CRBN protein expression.
-
-
Genotypic Validation (Optional but Recommended):
-
Extract genomic DNA from the knockout clones.
-
PCR amplify the targeted region of the CRBN gene.
-
Sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Droplet Digital PCR (ddPCR) for CRBN mRNA Quantification
This protocol allows for the absolute quantification of CRBN mRNA transcripts.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your cell lines of interest using a standard RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix containing:
-
ddPCR Supermix for Probes (No dUTP)
-
CRBN primer/probe mix (FAM or HEX labeled)
-
Reference gene primer/probe mix (e.g., GAPDH, ACTB; labeled with a different fluorophore)
-
cDNA template
-
Nuclease-free water
-
-
Commercially available primer/probe sets for human CRBN are recommended. Alternatively, design primers and probes using a suitable online tool, ensuring they span an exon-exon junction to avoid amplification of genomic DNA.
-
Example Primer Sequences (check for validation in your system):
-
Forward: 5'-ACACCAGTCTGCCGACATCACA-3'
-
Reverse: 5'-GAAGAACTGGAATCACCTGACAG-3'
-
-
-
-
Droplet Generation:
-
Transfer the ddPCR reaction mix to a droplet generator cartridge.
-
Add droplet generation oil and generate droplets according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification using a thermal cycler with the appropriate cycling conditions for your primers and probes.
-
-
Droplet Reading and Data Analysis:
-
Read the droplets on a ddPCR droplet reader.
-
The software will count the number of positive and negative droplets for both the target (CRBN) and reference genes.
-
The concentration of CRBN mRNA (copies/µL) will be calculated based on Poisson statistics.
-
Normalize the CRBN copy number to the reference gene copy number to account for variations in input cDNA.
-
Mandatory Visualization
Caption: Experimental workflow for cell line selection and validation.
References
Validation & Comparative
Pomalidomide vs. Thalidomide Derivatives for CRBN Recruitment: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The choice of the CRBN-recruiting ligand is critical, with derivatives of immunomodulatory imide drugs (IMiDs) such as pomalidomide and thalidomide being the most prevalent. This guide provides a detailed comparison of Pomalidomide-C2-acid and thalidomide-O-acetic acid in their capacity to recruit CRBN, supported by experimental data on their parent compounds, and outlines the methodologies for assessing their performance.
Executive Summary
Pomalidomide and its derivatives generally exhibit a higher binding affinity for CRBN compared to thalidomide and its corresponding derivatives. This enhanced affinity often translates to more efficient recruitment of the CRBN E3 ligase complex and, consequently, more potent degradation of target proteins when incorporated into PROTACs. While direct comparative data for this compound and thalidomide-O-acetic acid is not extensively available, the well-established trend of pomalidomide's superior CRBN binding provides a strong basis for its preferential use in applications requiring high-potency CRBN recruitment.
Data Presentation
The following table summarizes the binding affinities of the parent compounds, pomalidomide and thalidomide, to the CRBN E3 ligase. This data serves as a critical reference point for comparing their acidic derivatives. Pomalidomide demonstrates a significantly stronger interaction with CRBN, as indicated by its lower dissociation constant (Kd).
| Compound | Dissociation Constant (Kd) for CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | Competitive Titration |
| Thalidomide | ~250 nM[1] | Competitive Titration |
Signaling Pathways and Experimental Workflows
The recruitment of CRBN by these ligands is the initial step in a cascade of events leading to the ubiquitination and subsequent degradation of a target protein. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating CRBN recruitment.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for CRBN binding affinity assay.
Experimental Protocols
Accurate determination of CRBN recruitment efficiency relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to quantify the binding affinity of ligands to CRBN.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the binding of a test compound to CRBN by its ability to displace a fluorescently labeled tracer molecule.
Materials:
-
Recombinant human CRBN protein (e.g., His-tagged)
-
Fluorescently labeled CRBN tracer (e.g., a fluorescent derivative of thalidomide)
-
Terbium-conjugated anti-His antibody (Donor fluorophore)
-
Test compounds (this compound and thalidomide-O-acetic acid)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Reagent Preparation: Prepare a working solution of recombinant CRBN and a working solution of the fluorescent tracer in assay buffer. Prepare a working solution of the Terbium-conjugated anti-His antibody.
-
Assay Plate Setup: To each well of the 384-well plate, add the test compound solution.
-
Addition of CRBN: Add the recombinant CRBN protein solution to each well and incubate for 30 minutes at room temperature to allow for binding.
-
Addition of Detection Reagents: Add a pre-mixed solution of the fluorescent tracer and the Terbium-conjugated anti-His antibody to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the formation of a ternary complex between the target protein, a PROTAC, and CRBN.
Materials:
-
Biotinylated target protein
-
GST-tagged CRBN
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
PROTACs incorporating this compound and thalidomide-O-acetic acid
-
Assay buffer
-
384-well microplates
Procedure:
-
PROTAC Dilution: Prepare a serial dilution of the PROTACs in assay buffer.
-
Reaction Mixture: In the wells of a 384-well plate, combine the biotinylated target protein, GST-tagged CRBN, and the serially diluted PROTACs.
-
Incubation: Incubate the mixture for 60 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the Streptavidin-coated Donor beads and incubate in the dark for 30 minutes. Then, add the anti-GST-coated Acceptor beads and incubate in the dark for another 60 minutes.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
Conclusion
The available evidence strongly suggests that pomalidomide and its derivatives are more potent recruiters of CRBN than their thalidomide counterparts. This is attributed to a higher binding affinity for the CRBN E3 ligase. For researchers and drug developers designing PROTACs or other molecules that leverage CRBN, this compound is likely to be a more effective choice than thalidomide-O-acetic acid for achieving robust and efficient CRBN engagement. The experimental protocols detailed in this guide provide a framework for the empirical validation and direct comparison of these and other novel CRBN-recruiting ligands.
References
A Researcher's Guide to Mass Spectrometry for Validating Target Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, validating the efficacy of targeted protein degradation (TPD) strategies is paramount. TPD, a revolutionary approach that directs disease-causing proteins for destruction by the cell's own machinery, requires robust analytical techniques to confirm on-target effects and assess off-target liabilities.[1][2][3] Mass spectrometry (MS)-based proteomics has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity in quantifying protein abundance changes.[1][4]
This guide provides a comparative overview of key mass spectrometry methods for validating target protein degradation, complete with experimental protocols and data presentation to aid in the selection of the most appropriate strategy for your research needs.
The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation
At the heart of many TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs), lies the ubiquitin-proteasome system (UPS). Understanding this pathway is crucial for interpreting degradation data. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with a chain of ubiquitin molecules, marking it for degradation by the proteasome.
References
- 1. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 2. Targeted Protein Degraders | Bruker [bruker.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C2-acid vs. Lenalidomide-Based Ligands in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy, selectivity, and potential off-target effects. Pomalidomide and lenalidomide, both derivatives of thalidomide, are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs utilizing pomalidomide-C2-acid and lenalidomide-based ligands, offering insights into their performance supported by experimental data.
Executive Summary
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to lenalidomide, which often translates to more potent degradation of the target protein of interest (POI). However, this increased potency can be associated with a greater propensity for off-target degradation of endogenous proteins known as neosubstrates, particularly zinc finger transcription factors. The specific point of linker attachment on the ligand, such as the C2 position on the pomalidomide phthalimide ring, is a key design element that can influence both on-target potency and off-target effects. Lenalidomide-based ligands offer a viable alternative, potentially with a more favorable off-target profile in certain contexts, though they may result in less potent PROTACs. The selection between these two classes of CRBN ligands is therefore a nuanced decision that depends on the specific therapeutic target and the desired selectivity profile.
Data Presentation
Table 1: Comparison of Pomalidomide and Lenalidomide as CRBN Ligands
| Parameter | Pomalidomide | Lenalidomide | References |
| Binding Affinity to CRBN (Kd) | ~157 nM | ~178 nM | [1] |
| Relative Degradation Potency | Higher | Lower | [2] |
| Neosubstrate Degradation | More potent degrader of IKZF1/3 | Potent degrader of IKZF1/3 and CK1α | [2] |
| Physicochemical Properties | Favorable | More favorable | [2] |
Note: The values and characteristics in this table are compiled from multiple sources and may vary depending on the specific PROTAC architecture and experimental conditions.
Table 2: Illustrative Performance of Pomalidomide- and Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | References |
| Compound 21 | Pomalidomide | BRD4 | 41.8 (IC50) | >90 (at 1 µM) | THP-1 | [3] |
| SJF620 | Lenalidomide analogue | BTK | 7.9 | 95 | - | |
| PROTAC 3 | Thalidomide | BRD4 | 100-300 | >90 | - | |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | - |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC performance.
Experimental Protocols
Synthesis of Pomalidomide/Lenalidomide-Linker Conjugates
Objective: To synthesize the E3 ligase ligand-linker conjugate as a building block for the final PROTAC molecule.
Protocol for this compound Synthesis (Illustrative):
A common strategy for creating a C2-acid linker on pomalidomide involves the alkylation of the 4-amino group of pomalidomide.
-
Alkylation: To a solution of pomalidomide in a suitable solvent such as dimethylformamide (DMF), add a protected bromoacetic acid derivative (e.g., t-butyl bromoacetate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction: Heat the reaction mixture to facilitate the alkylation of the 4-amino group of pomalidomide. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection: Once the alkylation is complete, the protecting group (e.g., t-butyl) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the this compound conjugate.
-
Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol for Lenalidomide-C5-Linker Synthesis:
The C5 position of the phthalimide ring is a common attachment point for linkers in lenalidomide-based PROTACs.
-
Starting Material: Begin with a 5-substituted phthalic anhydride (e.g., 5-aminophthalic acid).
-
Condensation: React the substituted phthalic anhydride with 3-aminopiperidine-2,6-dione to form the lenalidomide core with a functional handle at the C5 position.
-
Linker Attachment: The functional group at the C5 position (e.g., an amino group) can then be reacted with a linker containing a carboxylic acid using standard amide coupling reagents (e.g., HATU, HOBt) to form the lenalidomide-linker conjugate.
-
Purification: The resulting conjugate is purified by column chromatography or HPLC.
Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™ Assay)
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (NLuc) and the E3 ligase (CRBN) fused to a HaloTag® in a suitable cell line (e.g., HEK293T).
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel experiment, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples and probe with an antibody against ubiquitin. A high-molecular-weight smear in the PROTAC and proteasome inhibitor co-treated sample indicates poly-ubiquitination of the target protein.
References
Measuring the Unseen: A Comparative Guide to Biophysical Assays for Pomalidomide-C2-acid and CRBN Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of the binding affinity between a ligand and its target protein is a cornerstone of modern drug discovery and development. In the burgeoning field of targeted protein degradation, understanding the interaction between E3 ligase ligands and their respective ligases is paramount. This guide provides a comprehensive comparison of key biophysical assays to measure the binding affinity of Pomalidomide-C2-acid to its target, Cereblon (CRBN). While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from its parent molecule, pomalidomide, to provide a robust comparative framework for researchers.
Pomalidomide and its derivatives function as "molecular glues," inducing a novel protein-protein interaction between CRBN, the substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, and neosubstrate proteins.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. This compound is a derivative of pomalidomide designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the E3 ligase machinery to degrade specific target proteins. The affinity of the pomalidomide moiety for CRBN is a critical determinant of the efficacy of the resulting PROTAC.
The CRBN Signaling Pathway and Pomalidomide's Mechanism of Action
Pomalidomide binding to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment and degradation of neosubstrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This mechanism is central to the therapeutic effects of immunomodulatory drugs (IMiDs) and the action of pomalidomide-based PROTACs.
Comparative Analysis of Biophysical Assays
Several biophysical techniques can be employed to characterize the binding of this compound to CRBN. The choice of assay depends on factors such as the required throughput, the nature of the interaction, and the availability of reagents and instrumentation. Below is a comparison of commonly used methods.
| Assay | Principle | Typical Output | Throughput | Label Required |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, ΔH, -TΔS | Low | No |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Kd, kon, koff | Medium | No |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein. | IC50, Ki | High | Yes (Tracer) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore on interacting molecules. | IC50, Ki | High | Yes (Antibody/Tracer) |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | ΔTm, IC50 | High | No (Dye-based) |
Quantitative Binding Affinity Data for Pomalidomide to CRBN
The following table summarizes publicly available binding affinity data for the parent molecule, pomalidomide, to CRBN. This data serves as a reference for the expected affinity range and the types of values obtained from different assays.
| Compound | Assay Method | Target | Reported Value | Reference |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki = 156.60 nM | [3] |
| Pomalidomide | Isothermal Titration Calorimetry | CRBN-DDB1 | Kd ~157 nM | [1] |
| Pomalidomide | Surface Plasmon Resonance | DDB1:CRBN | KD = 170 ± 0.30 nM | |
| Pomalidomide | Fluorescence Polarization | CRBN/DDB1 | IC50 = 153.9 nM | Not explicitly cited |
| Pomalidomide | TR-FRET | CRBN | IC50 = 1.2 µM | |
| Pomalidomide | Thermal Shift Assay | CRBN-DDB1 | IC50 ~3 µM |
Experimental Protocols
Detailed methodologies for the key biophysical assays are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, preferably in complex with DDB1, to ensure stability and solubility.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve this compound in the final dialysis buffer. Ensure the final DMSO concentration is identical in both protein and ligand solutions if used for solubilization.
-
-
ITC Instrument Setup:
-
Thoroughly clean and equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) at the desired temperature (typically 25°C).
-
Load the CRBN solution (10-50 µM) into the sample cell and the this compound solution (10-20 fold higher concentration than protein) into the titration syringe.
-
-
Titration:
-
Perform a series of injections of the ligand solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (-TΔS) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (this compound) to a ligand (CRBN) immobilized on a sensor chip.
Experimental Workflow:
References
A Comparative Guide to the X-ray Crystallography of Pomalidomide and its Analogs in Complex with Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of immunomodulatory drugs (IMiDs) in complex with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase. While direct crystallographic data for Pomalidomide-C2-acid in complex with CRBN is not publicly available, this document focuses on the foundational molecule, pomalidomide, and its close analogs, lenalidomide and thalidomide. Understanding the structural interactions of these parent compounds with CRBN is critical for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) that utilize derivatives like this compound as an E3 ligase ligand.
The binding of these small molecules to CRBN induces a conformational change that recruits neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[1] This mechanism is central to the therapeutic effects of IMiDs in treating hematologic malignancies like multiple myeloma.[2][3]
Comparative Structural and Binding Affinity Data
The following tables summarize key crystallographic parameters and binding affinities for pomalidomide, lenalidomide, and thalidomide in complex with the DDB1-CRBN core of the E3 ligase. These data provide a quantitative basis for comparing the interactions of these important therapeutic agents.
Table 1: X-ray Crystallography Data for IMiD-CRBN-DDB1 Complexes
| PDB ID | Ligand | Organism(s) | Resolution (Å) | R-Value Work | R-Value Free |
| 4CI3 [4] | Pomalidomide | Homo sapiens / Gallus gallus | 3.50 | 0.211 | 0.235 |
| 8OIZ [5] | Pomalidomide | Homo sapiens | 2.50 | 0.213 | 0.262 |
| 9FJX | Lenalidomide | Homo sapiens | 2.00 | 0.196 | 0.232 |
| 4CI1 | Thalidomide | Homo sapiens / Gallus gallus | 2.98 | 0.197 | 0.233 |
Table 2: Comparative Binding Affinities for CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Binding Assay |
| Thalidomide | ~250 nM | >10 µM | Competitive Binding Assay |
Pomalidomide generally demonstrates a higher binding affinity for CRBN compared to lenalidomide and thalidomide, which is consistent with its higher potency in cellular assays. The glutarimide moiety of these compounds is essential for CRBN binding, fitting into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. The solvent-exposed isoindolinone ring, however, differs among the analogs, providing a key interaction point for neosubstrate recruitment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by IMiDs and a generalized workflow for determining the crystal structure of a ligand-protein complex.
Caption: Pomalidomide binds to CRBN, inducing recruitment of a neosubstrate to the CRL4^CRBN^ E3 ligase complex, leading to its ubiquitination and subsequent degradation.
Caption: A generalized workflow for determining the three-dimensional structure of a protein-ligand complex using X-ray crystallography.
Experimental Protocols
X-ray Crystallography and Structure Determination
The determination of the crystal structures for complexes such as DDB1-CRBN bound to pomalidomide involves several key steps. The general protocol is as follows:
-
Protein Expression and Purification: A chimeric complex of human DDB1 and chicken or human CRBN is co-expressed, often in insect cells (e.g., Trichoplusia ni or Spodoptera frugiperda), and purified using affinity and size-exclusion chromatography.
-
Complex Formation and Crystallization: The purified DDB1-CRBN protein complex is concentrated and incubated with a molar excess of the IMiD (pomalidomide, lenalidomide, or thalidomide). Crystallization is typically achieved using vapor diffusion methods, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants.
-
Data Collection and Processing: Crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source. The diffraction data are then processed, integrated, and scaled using standard software packages.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a previously determined structure of DDB1 serving as the search model. The ligand and the remainder of the protein are then built into the electron density maps. The final model is refined to produce the reported resolution and R-values.
Competitive Binding Assay (IC50 Determination)
This method is used to determine the concentration of a test compound (e.g., pomalidomide) required to inhibit 50% of the binding of a known ligand to its target.
-
Preparation of Affinity Beads: A thalidomide analog is covalently coupled to magnetic beads.
-
Cell Lysate Preparation: Cell extracts, for example from the U266 multiple myeloma cell line, are prepared to serve as a source of endogenous CRBN and DDB1.
-
Competition Experiment: Aliquots of the cell extract are pre-incubated with varying concentrations of the competitor compound (e.g., pomalidomide, lenalidomide) or a DMSO control.
-
Affinity Capture: The thalidomide-analog-coupled beads are added to the pre-incubated lysates and rotated to allow for binding of CRBN.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Analysis: The amount of CRBN in the eluate is quantified using immunoblot (Western blot) analysis. The IC50 value is then calculated from the dose-response curve of competitor concentration versus CRBN binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
A Comparative Analysis of Pomalidomide-C2-Acid Linker Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of PROTAC design is the E3 ligase ligand, with pomalidomide being a widely utilized recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The linker connecting pomalidomide to the target protein-binding ligand is a key determinant of the final PROTAC's efficacy. This guide provides a comparative analysis of Pomalidomide-C2-acid linker derivatives and related analogues, offering insights into their performance based on available experimental data.
Introduction to Pomalidomide-Based PROTACs
Pomalidomide, an immunomodulatory drug, binds to CRBN, a substrate receptor of the CUL4A E3 ubiquitin ligase complex. This binding event is harnessed in PROTAC technology to bring a target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound linker provides a carboxylic acid handle for conjugation to a protein of interest (POI) ligand. Variations in this linker can significantly impact the physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Data Presentation: Performance of Pomalidomide-Based PROTACs
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC | Target Protein | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | Linker attached to pomalidomide | A549 | 32.9 | ~96 | [1] |
| P13I | BTK | Pomalidomide with linker | - | - | - | [2] |
| DD-04-015 | BTK | Pomalidomide with linker | MOLM-14 | ~100 | >90 | [2] |
| Compound 9 | BTK | 18-atom PEG-based linker | Ramos | ~6 | >90 | [2] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC | Target Protein | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | BRD4 | Pomalidomide with linker | THP-1 | - | - | [3] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTAC performance.
Synthesis of Pomalidomide-Linker Conjugates
The synthesis of pomalidomide-linker conjugates often involves the nucleophilic aromatic substitution (SNAc) reaction of 4-fluorothalidomide with a primary amine-containing linker.
General Protocol:
-
Dissolve 4-fluorothalidomide and the amine-terminated linker in a suitable solvent such as DMSO.
-
Add a base, for example, diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the product using chromatographic methods.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cereblon Binding Assay
To assess the binding affinity of pomalidomide derivatives to CRBN, competitive binding assays are often employed.
Protocol (Fluorescence Polarization):
-
Reagents: Purified recombinant human CRBN protein, a fluorescently labeled tracer that binds to CRBN, and test compounds.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and CRBN protein to each well.
-
Compound Addition: Add varying concentrations of the test compound (pomalidomide derivative).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the fluorescence polarization values against the compound concentration to determine the IC50 value.
Mandatory Visualization
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC-Induced Ubiquitination of Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. A critical step in the mechanism of action of a PROTAC is the ubiquitination of the target protein, which marks it for degradation. Validating this event is paramount for the successful development of PROTAC-based therapeutics. This guide provides an objective comparison of key methods used to confirm and quantify PROTAC-induced ubiquitination, complete with experimental data and detailed protocols.
The PROTAC Mechanism of Action: A Ternary Complex Leading to Ubiquitination
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step in this process.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[3] The resulting polyubiquitin chain is then recognized by the 26S proteasome, leading to the degradation of the target protein.[1]
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Key Validation Methods
A multi-pronged approach to validating PROTAC-induced ubiquitination provides the highest degree of confidence. The choice of method often depends on the stage of drug discovery, required throughput, and the specific questions being addressed.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Quantitative Output |
| Immunoprecipitation-Western Blot (IP-WB) | The target protein is immunoprecipitated from cell lysates, followed by Western blotting to detect conjugated ubiquitin. | Direct and straightforward; widely accessible; can be used for endogenous proteins. | Low throughput; semi-quantitative; requires high-quality antibodies. | Fold-increase in ubiquitination signal relative to control. |
| Mass Spectrometry (MS) | Unbiased identification and quantification of ubiquitinated peptides from cell lysates after PROTAC treatment. | "Gold standard" for identifying ubiquitination sites; high sensitivity and specificity; enables global profiling of on- and off-target effects. | Technically complex; requires specialized equipment and expertise; lower throughput. | Fold-change in abundance of specific ubiquitinated peptides. |
| NanoBRET™ Ubiquitination Assay | A live-cell, proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a HaloTag®-fused ubiquitin. | Real-time, kinetic measurements in live cells; high throughput; quantitative. | Requires genetic modification of the target protein (tagging); potential for artifacts from overexpression. | EC50 for ubiquitination; maximal BRET signal. |
| AlphaLISA® Ubiquitination Assay | A homogeneous, no-wash immunoassay where ubiquitination of a tagged target protein brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | High throughput; sensitive; amenable to automation. | In vitro assay requiring purified components or cell lysates; potential for "hook effect" at high concentrations. | EC50 for ubiquitination; maximal signal. |
Quantitative Data Comparison
The following tables provide examples of quantitative data obtained for different PROTACs using various validation methods. Direct comparison of absolute values between different assays should be approached with caution due to variations in experimental conditions and endpoints measured.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) from Western Blot Analysis
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer | < 5 | > 90% |
| MZ1 | BRD4 | VHL | H661 (Lung Cancer) | 8 | > 90% |
| dBET1 | BRD4 | CRBN | MV4;11 (AML) | ~30 | > 90% |
| PTD10 | BTK | CRBN | Ramos | 0.5 | > 90% |
Data compiled from multiple sources.
Table 2: Ubiquitination Potency (EC50) from In-Cell/In Vitro Assays
| PROTAC | Target | Assay | Key Parameter | Value |
| ARV-771 | BRD4 | NanoBRET™ Ubiquitination | EC50 | ~10-100 nM |
| dBET1 | BRD4 | NanoBRET™ Ubiquitination | EC50 | ~100-1000 nM |
| MZ1 | BRD4 | NanoBRET™ Ubiquitination | EC50 | ~10-100 nM |
Illustrative data based on published dose-response curves.
Experimental Protocols
Detailed methodologies for the most common and powerful validation techniques are provided below.
Immunoprecipitation followed by Western Blot (IP-WB)
This protocol describes the detection of ubiquitinated target protein from cultured cells treated with a PROTAC.
Caption: IP-Western Blot experimental workflow.
Materials:
-
PROTAC-treated and vehicle-treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a proteasome inhibitor (e.g., 10 µM MG132)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer without SDS)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibody against ubiquitin for Western blotting
-
Appropriate HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. To preserve ubiquitinated proteins, it is crucial to include a proteasome inhibitor like MG132.
-
Clarification: Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an antibody specific to the target protein to form an immune complex.
-
Bead Capture: Add Protein A/G beads to capture the immune complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probing: Block the membrane and probe with a primary antibody against ubiquitin.
-
Detection: After incubation with an appropriate secondary antibody, detect the ubiquitinated protein signal using a chemiluminescent substrate. A characteristic "smear" or ladder of higher molecular weight bands above the target protein's size indicates polyubiquitination.
Quantitative Mass Spectrometry-Based Proteomics
This protocol outlines a workflow for the unbiased identification and quantification of ubiquitination events using isobaric labeling (e.g., TMT or iTRAQ).
Caption: Mass Spectrometry experimental workflow.
Materials:
-
Cell pellets from different treatment conditions (e.g., vehicle, different PROTAC concentrations)
-
Lysis buffer (containing urea for denaturation)
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin
-
Isobaric labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)
-
Ubiquitin remnant motif antibody beads (e.g., PTMScan® Ubiquitin Remnant Motif Kit)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation: Lyse cells under denaturing conditions (e.g., 8M urea) to inactivate proteases and deubiquitinases. Reduce and alkylate cysteine residues.
-
Protein Digestion: Digest proteins into peptides using an enzyme like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, leaving a di-glycine (K-ε-GG) remnant on ubiquitinated lysines.
-
Isobaric Labeling: Label the peptides from each condition with a different isobaric tag (e.g., TMT).
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Enrichment of Ubiquitinated Peptides: Incubate the pooled peptides with antibody-coupled beads that specifically recognize the di-glycine remnant of ubiquitin. This enriches for the peptides that were originally ubiquitinated.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides to determine their sequence and quantify the reporter ions from the isobaric tags to determine the relative abundance of each peptide across the different conditions.
-
Data Analysis: Use specialized software to identify the ubiquitinated peptides and quantify the changes in their abundance following PROTAC treatment. This allows for the identification of on-target ubiquitination and any potential off-target effects.
NanoBRET™ Live-Cell Ubiquitination Assay
This protocol describes a real-time method to quantify PROTAC-induced ubiquitination in living cells.
Caption: NanoBRET™ Ubiquitination Assay experimental workflow.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (the BRET donor)
-
Plasmid encoding HaloTag® fused to ubiquitin (the BRET acceptor)
-
Transfection reagent
-
White, opaque multi-well plates
-
HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor)
-
Nano-Glo® Live Cell Substrate (the donor substrate)
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein donor plasmid and the HaloTag®-ubiquitin acceptor plasmid. A 1:100 donor to acceptor ratio is often a good starting point to minimize steric hindrance.
-
Cell Plating: Plate the transfected cells into multi-well plates.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the HaloTag®-ubiquitin.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
BRET Measurement: Measure the luminescence at the donor wavelength (~460 nm) and the acceptor wavelength (>600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates that the NanoLuc®-tagged target and the HaloTag®-labeled ubiquitin are in close proximity, signifying ubiquitination. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ubiquitination.
Conclusion
The validation of PROTAC-induced ubiquitination is a cornerstone of preclinical PROTAC development. A thorough understanding of a PROTAC's mechanism of action, efficacy, and selectivity can be achieved by employing a combination of orthogonal validation methods. While traditional techniques like IP-Western Blot provide a direct, qualitative assessment, high-throughput, and live-cell methods such as NanoBRET™ and AlphaLISA® offer quantitative insights into the kinetics and potency of ubiquitination. Furthermore, mass spectrometry stands as the definitive tool for an unbiased, in-depth analysis of on-target and off-target ubiquitination events. By selecting the appropriate assays and carefully interpreting the quantitative data, researchers can build a robust data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
References
Assessing the degradation efficiency of Pomalidomide-C2-acid PROTACs across different cell lines
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative assessment of the degradation efficiency of pomalidomide-based PROTACs across various cell lines. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of specific proteins of interest (POIs).[1][2][3] The efficiency of these PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.
While specific data for "Pomalidomide-C2-acid" PROTACs is limited in the public domain, this guide summarizes the performance of various pomalidomide-based PROTACs to provide a valuable benchmark for researchers. The data presented herein is collated from multiple studies and highlights the degradation potency against a range of protein targets in different cellular contexts.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the body's own ubiquitin-proteasome system.[2] The PROTAC molecule acts as a bridge, simultaneously binding to the target protein and the CRBN E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple protein copies.
Comparative Degradation Efficiency
The following table summarizes the degradation efficiency of several published pomalidomide-based PROTACs targeting a variety of proteins across different cancer cell lines.
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFR | A549 | 32.9 nM | >95% | |
| Compound 15 | EGFR | A549 | 43.4 nM | Not Reported | |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | |
| PROTAC 184 | HDAC6 | MM1S | 3.8 nM | Not Reported | |
| PROTAC 91 | NPM-ALK | SU-DHL-1 | 3 nM | Not Reported | |
| ZQ-23 | HDAC8 | K562 | 147 nM | 93% | |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
Note: The linker chemistry for each PROTAC compound varies and is a critical determinant of degradation efficiency. The "C2-acid" linker is a specific type of chemical linker used in PROTAC design.
Experimental Protocols
The functional validation of a novel PROTAC follows a standardized workflow to determine its degradation capability, mechanism of action, and cellular effects.
This protocol is used to quantify the dose-dependent degradation of a target protein.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a commercially available kit such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitinated protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Conclusion
Pomalidomide-based PROTACs are highly effective in degrading a wide range of protein targets in various cell lines. The degradation efficiency, as measured by DC50 and Dmax, is influenced by the specific PROTAC design, including the choice of linker, as well as the cellular context. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel pomalidomide-based PROTACs and will aid researchers in the development of next-generation targeted protein degraders.
References
Safety Operating Guide
Proper Disposal of Pomalidomide-C2-acid: A Guide for Laboratory Professionals
Effective management and disposal of Pomalidomide-C2-acid are critical to ensure personnel safety and environmental protection. As a derivative of pomalidomide, a known teratogenic and cytotoxic agent, this compound requires handling and disposal as hazardous pharmaceutical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols for hazardous drugs.
Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations before handling or disposing of this compound.[1][2]
Immediate Safety and Handling Precautions
Proper handling is the first step in a safe disposal process. Pomalidomide and its derivatives are potent compounds that can be absorbed through the skin and may cause harm to an unborn child.[1][3] Adherence to the following safety measures is mandatory.
| Precaution Category | Specific Requirement | Rationale |
| Engineering Controls | All handling of solid this compound and preparation of solutions must occur in a certified chemical fume hood or a containment isolator (glove box). | To prevent inhalation of aerosolized powder and contain any accidental releases.[4] |
| Personal Protective Equipment (PPE) | Wear two pairs of chemical-resistant nitrile gloves, a disposable gown, and safety glasses or goggles at all times. | To prevent skin and eye contact with the hazardous substance. |
| Handling Practices | Use disposable plastic-backed absorbent pads to cover work surfaces. | To contain potential spills and facilitate easier cleanup. |
| Avoid the generation of dust when handling the solid compound. | To minimize the risk of inhalation and contamination of the workspace. | |
| Storage | Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials. | To maintain chemical stability and prevent accidental reactions. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation of hazardous waste is crucial to prevent cross-contamination and ensure correct disposal.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, weighing papers, and contaminated absorbent pads, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulations and are essential for the safety of waste handlers.
-
Use rigid, leak-proof containers that are compatible with the chemical waste.
-
Containers should be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound." Many jurisdictions recommend or require purple containers for cytotoxic waste.
-
Keep containers securely closed when not in use.
Step 3: Waste Storage
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited and can lead to environmental contamination.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
The standard and required method for the destruction of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is necessary to minimize exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the appropriate PPE, including double gloves, a gown, and eye protection.
-
Contain the Spill:
-
For solid powder: Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.
-
For liquid spills: Cover the spill with an absorbent pad.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container. Use tongs or forceps for any broken glass.
-
Clean the spill area twice with a suitable decontamination agent (e.g., 10% bleach solution), followed by a rinse with water.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pomalidomide-C2-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomalidomide-C2-acid. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Reproductive Toxicity: May damage fertility or the unborn child. Pomalidomide is a thalidomide analogue and is contraindicated for use during pregnancy.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant). | To prevent skin contact with the cytotoxic compound. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes and aerosols. |
| Lab Coat | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Safe handling and disposal are critical to minimizing risk to personnel and the environment.
Handling Procedures:
-
Preparation: All handling of this compound powder and solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transferring: Handle the solid material carefully to avoid the formation of dust. Use appropriate tools to transfer the material.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, must be segregated as hazardous cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Disposal Method: Dispose of all this compound waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of accidental exposure.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
The following diagram outlines the logical steps for an emergency response.
Caption: Emergency Response Plan for Accidental Exposure.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
